rac-Balanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-dihydroxy-4-[3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of rac-Balanol: A Technical Guide for Researchers
An In-depth Exploration of a Potent Protein Kinase C Inhibitor
Discovered in 1993 from the fungus Verticillium balanoides, the natural product Balanol has garnered significant attention within the scientific community for its potent inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA).[1][2] As an ATP-competitive inhibitor, Balanol presents a valuable scaffold for the development of novel therapeutics targeting signaling pathways implicated in a range of diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of racemic Balanol (rac-Balanol), tailored for researchers, scientists, and drug development professionals.
Discovery and Biological Activity
Balanol was first identified during a screening program for novel inhibitors of PKC.[1] It exhibits potent, low nanomolar inhibition of several PKC isozymes and also demonstrates significant activity against PKA.[3] The inhibitory mechanism of Balanol is competitive with respect to ATP, with an affinity for the kinase's ATP-binding site that is approximately 3000 times greater than that of ATP itself.[3] This high affinity makes Balanol and its analogs powerful tools for studying kinase function and for the design of more selective kinase inhibitors.
Isolation of Balanol from Fungal Fermentation
While initially isolated from Verticillium balanoides, subsequent research has demonstrated that Balanol is also produced by other fungi, including Tolypocladium ophioglossoides (previously known as Cordyceps ophioglossoides).[2] Optimization of fermentation conditions has led to significantly improved yields of Balanol.
Experimental Protocol: Fermentation of Tolypocladium ophioglossoides for Balanol Production
This protocol is based on the gram-level production of Balanol and can be adapted for laboratory-scale production.
1. Media Preparation:
-
Seed Culture Medium (COB Medium):
-
Sucrose: 30 g/L
-
Polypeptone: 5 g/L
-
Yeast Extract: 5 g/L
-
MgSO₄·7H₂O: 1 g/L
-
KH₂PO₄: 0.5 g/L
-
Adjust pH to 5.5.
-
-
Fermentation Medium:
-
Sucrose: 100 g/L
-
Polypeptone: 13.6 g/L
-
Yeast Extract: 5 g/L
-
KH₂PO₄: 0.6 g/L
-
MgSO₄·7H₂O: 1.0 g/L
-
Adjust initial pH to 4.9.
-
2. Inoculum Preparation:
-
Inoculate a suitable strain of T. ophioglossoides (e.g., a high-yielding strain) into 250 mL shake flasks containing 80 mL of COB medium.
-
Incubate at 26°C with shaking at 160 rpm for 3-4 days.
3. Fermentation:
-
Transfer the seed culture to a 15 L fermenter containing 8 L of the optimized fermentation medium at an inoculum volume of 2% (v/v).
-
Maintain the temperature at 26°C.
-
Maintain the pH at 4.9 through the automated addition of 2 M NaOH.
-
Maintain the dissolved oxygen concentration at 20% air saturation by adjusting the agitation speed.
-
Continue the fermentation for approximately 10 days.
4. Quantification of Balanol Production:
-
Periodically sample the culture broth.
-
Analyze the Balanol concentration using High-Performance Liquid Chromatography (HPLC).
-
Column: Reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.001 M trifluoroacetic acid) and solvent B (acetonitrile with 0.001 M trifluoroacetic acid).
-
Detection: UV at 254 nm.
-
Quantify by comparing the peak area to a standard curve of purified Balanol.[4]
-
Experimental Protocol: Isolation and Purification of Balanol from Fermentation Broth
1. Extraction:
-
After fermentation, separate the fungal mycelia from the culture broth by centrifugation or filtration.
-
Acidify the supernatant to approximately pH 3-4 with a suitable acid (e.g., 0.1 M acetic acid).
-
Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent such as n-butanol or ethyl acetate. The choice of solvent may be optimized for extraction efficiency.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography.
-
Stationary Phase: Silica gel is a common choice for the initial purification step.
-
Mobile Phase: A gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient, can be used to elute fractions of increasing polarity.
-
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing Balanol.
-
Combine the Balanol-containing fractions and evaporate the solvent.
-
For final purification, a second chromatographic step, such as preparative HPLC using a C18 column, may be necessary to achieve high purity.
Total Synthesis of this compound
The total synthesis of this compound is a complex undertaking that involves the preparation of two key fragments: a functionalized benzophenone unit and a substituted azepane ring system. These fragments are then coupled, followed by final deprotection steps.
Key Synthetic Strategies:
-
Benzophenone Fragment Synthesis: One of the significant challenges in synthesizing the benzophenone core is the formation of the sterically hindered ketone. A common and effective method is the anionic homo-Fries rearrangement .
-
Azepane Fragment Synthesis: The construction of the seven-membered hexahydroazepine ring with the correct stereochemistry is another critical aspect of the synthesis. Various strategies have been employed, including ring-closing metathesis (RCM) .[5]
Due to the complexity and multi-step nature of the total synthesis, a detailed, step-by-step protocol is beyond the scope of this guide. However, researchers interested in pursuing the total synthesis are encouraged to consult the primary literature for detailed experimental procedures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Fermentation Yield | ||
| Balanol Titer in T. ophioglossoides | 2187.39 mg/L | [4] |
| Biological Activity (IC₅₀) | ||
| PKCα | 4 nM | [3] |
| PKCβI | 5 nM | [3] |
| PKCβII | 6 nM | [3] |
| PKCγ | 9 nM | [3] |
| PKCδ | 7 nM | [3] |
| PKCε | 8 nM | [3] |
| PKCη | 9 nM | [3] |
| PKCζ | 150 nM | [3] |
| PKA | 4-15 nM | [6] |
Visualizing the Mechanism and Workflow
Balanol Inhibition of the Protein Kinase C Signaling Pathway
Balanol acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PKC. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.
References
- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of balanol from Verticillium balanoides and ophiocordin from Cordyceps ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gram-Level Production of Balanol through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - Art Boulevard [artboulevard.org]
Unveiling Balanol: A Technical Guide to its Natural Source, Origin, and Biosynthesis
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Balanol, a potent fungal metabolite, has garnered significant attention within the scientific community for its notable inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA).[1][2] Discovered in 1993, this natural product serves as a critical lead compound in the development of novel therapeutics, particularly in oncology.[1][2] This technical guide provides an in-depth exploration of the natural sources of rac-Balanol, its biosynthetic origins, and the experimental methodologies employed in its study.
Natural Source and Origin
Balanol is a secondary metabolite produced by several species of fungi. It was first isolated from Verticillium balanoides.[1][3][4][5] Subsequent research has identified other fungal sources, including Tolypocladium ophioglossoides (previously known as Cordyceps ophioglossoides) and Fusarium merisomides.[6][7][8][9] The compound isolated from T. ophioglossoides was initially named ophiocordin, and that from F. merisomides was called azepinostatin; however, further studies confirmed they are structurally identical to Balanol.[3][9]
The discovery of Balanol stemmed from screening programs aimed at identifying novel inhibitors of PKC, a family of enzymes implicated in various signal transduction pathways and whose dysregulation is linked to numerous diseases, including cancer.[1]
Quantitative Data Summary
The biological activity and production yields of Balanol have been quantitatively assessed in various studies. The following tables summarize key data for easy comparison.
Table 1: Inhibitory Activity of Balanol against Protein Kinases
| Kinase Target | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Protein Kinase A (PKA) | ≥ 4 nM | - | [1] |
| Protein Kinase C (PKC) isoforms (α, β-Ι, β-ΙΙ, γ, δ, ε, η) | 1.6–6.4 nM | Varies by isoform | [1][10] |
| cGMP-dependent protein kinase (PKG) | 1.6–6.4 nM | - | [1] |
| Ca2+-calmodulin-regulated kinases | 30 – 742 nM | - | [1] |
| Mitogen-activating protein kinase (MAPK/Erk1) | 30 – 742 nM | - | [1] |
| G protein-coupled receptor kinase 1 (GRK1) | - | Reported | [11] |
| G protein-coupled receptor kinase 3 (GRK3) | - | Reported | [11] |
Table 2: Balanol Production Yield from Tolypocladium ophioglossoides
| Fermentation Condition | Balanol Titer (mg/L) | Reference(s) |
| Initial Culture | Not specified | [8] |
| After overexpression of blnR gene | ~700 | [8] |
| Optimized Medium (Response Surface Methodology) | 2187.39 | [8][9] |
Experimental Protocols
This section details the methodologies for the production, extraction, and quantification of Balanol, as well as the molecular techniques used to study its biosynthesis.
1. Fungal Fermentation for Balanol Production
-
Microorganism: Tolypocladium ophioglossoides (blnROE strain with overexpression of the blnR regulatory gene).[8]
-
Seed Culture:
-
Production Fermentation (Shake Flask):
-
Production Fermentation (15 L Jar Fermenter):
2. Extraction and Quantification of Balanol
-
Extraction: The specific solvent and method for extracting Balanol from the culture broth are not detailed in the provided search results. Typically, for fungal metabolites, this would involve solvent extraction (e.g., with ethyl acetate or butanol) of the culture filtrate and/or mycelium, followed by chromatographic purification.
-
Quantification by High-Performance Liquid Chromatography (HPLC):
3. Molecular Biology Techniques for Biosynthesis Studies
-
Total RNA Isolation:
-
Quantitative Real-Time PCR (qRT-PCR):
Visualizations: Pathways and Workflows
Biosynthetic Pathway of Balanol
The biosynthesis of Balanol is a complex process involving the convergence of two separate pathways: a polyketide synthase (PKS) pathway and a non-ribosomal peptide synthetase (NRPS) pathway.[6][7] The bln gene cluster in T. ophioglossoides encodes the necessary enzymes for this synthesis.[6][7][8]
Caption: Convergent biosynthetic pathway of Balanol.
Experimental Workflow for Balanol Production and Analysis
The following diagram illustrates the general workflow from fungal culture to the analysis of Balanol production.
Caption: Workflow for Balanol production and quantification.
Balanol remains a molecule of high interest due to its potent and broad-spectrum kinase inhibitory activity. Understanding its natural sources and biosynthetic pathway is crucial for efforts in microbial strain improvement, metabolic engineering, and the generation of novel analogs through synthetic and semi-synthetic approaches. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Balanol and its derivatives. The elucidation of the bln gene cluster and its regulation opens new avenues for enhancing the production of this valuable metabolite.[6][7][8]
References
- 1. Balanol - Wikipedia [en.wikipedia.org]
- 2. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of balanol from Verticillium balanoides and ophiocordin from Cordyceps ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balanol | CAS 63590-19-2 | PKA/PKC inhibitor | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Revelation of the Balanol Biosynthetic Pathway in Tolypocladium ophioglossoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gram-Level Production of Balanol through Regulatory Pathway and Medium Optimization in Herb Fungus Tolypocladium ophioglossoides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. balanol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unveiling the Molecular Siege: A Technical Guide to rac-Balanol's Inhibition of Protein Kinase C
For Immediate Release
DURHAM, NC – In the intricate landscape of cellular signaling, Protein Kinase C (PKC) enzymes stand as critical regulators of a vast array of physiological processes, from cell growth and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and neurological conditions. This has positioned PKC as a prime target for therapeutic intervention. Among the arsenal of inhibitors developed to modulate PKC activity, rac-Balanol, a natural product isolated from the fungus Verticillium balanoides, has emerged as a potent and extensively studied compound. This technical guide provides an in-depth exploration of the mechanism of action by which this compound exerts its inhibitory effects on PKC, tailored for researchers, scientists, and drug development professionals.
The Core Mechanism: Competitive Inhibition at the ATP-Binding Site
This compound functions as a highly potent, ATP-competitive inhibitor of Protein Kinase C.[1][2] This mode of action involves the inhibitor directly competing with the endogenous ATP substrate for binding to the catalytic domain of the PKC enzyme. By occupying this crucial site, this compound effectively blocks the transfer of the γ-phosphate from ATP to its protein and peptide substrates, thereby halting the downstream signaling cascade.
The potency of this compound is noteworthy, with studies demonstrating low nanomolar efficacy against a range of PKC isozymes. This high affinity underscores the structural complementarity between the inhibitor and the ATP-binding pocket of the kinase.
Quantitative Inhibition Profile of this compound Against PKC Isozymes
This compound exhibits broad-spectrum inhibitory activity against multiple isoforms of the PKC family. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, have been determined for several conventional, novel, and atypical PKC isozymes.
| PKC Isozyme | IC50 (nM) |
| PKCβ1 | 4 - 9 |
| PKCβ2 | 4 - 9 |
| PKCγ | 4 - 9 |
| PKCδ | 4 - 9 |
| PKCε | 4 - 9 |
| PKCη | 4 - 9 |
| PKCζ | 150 |
Table 1: Inhibitory potency (IC50) of this compound against a panel of Protein Kinase C isozymes. Data compiled from scientific literature.[3]
Experimental Protocols for Determining PKC Inhibition
The characterization of this compound as a PKC inhibitor relies on robust in vitro kinase assays. The following provides a detailed methodology for a typical assay to determine the IC50 value of an inhibitor.
In Vitro Protein Kinase C Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific PKC isozyme.
Materials:
-
Purified recombinant human PKC isozyme (e.g., PKCα, β, γ, δ, ε, η, ζ)
-
This compound (or other test inhibitor)
-
PKC substrate peptide (e.g., Myelin Basic Protein, MARCKS peptide)
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Stop Solution: 75 mM Orthophosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a stock solution of the PKC substrate peptide.
-
Prepare a stock solution of ATP, including a radiolabeled tracer ([γ-³²P]ATP).
-
Prepare lipid vesicles containing PS and DAG for PKC activation.
-
-
Assay Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, the specific PKC isozyme, the PKC substrate peptide, and the lipid vesicles.
-
Add the various concentrations of this compound to the respective tubes/wells. Include a control with no inhibitor.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP).
-
Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 30°C.
-
-
Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry.
-
Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKC activity for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of PKC activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Figure 1: Experimental workflow for determining the IC50 of this compound.
Downstream Signaling Consequences of this compound Inhibition
By inhibiting PKC, this compound effectively disrupts the downstream signaling pathways that are dependent on the kinase's activity. Two prominent examples of such pathways involve the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) and the activation of the transcription factors NF-κB and AP-1.
Inhibition of MARCKS Phosphorylation
MARCKS is a major substrate of PKC. In its unphosphorylated state, MARCKS is localized to the plasma membrane, where it crosslinks actin filaments and sequesters phosphoinositides. Upon phosphorylation by activated PKC, MARCKS translocates from the membrane to the cytoplasm, releasing the sequestered signaling molecules and altering the actin cytoskeleton. By inhibiting PKC, this compound is predicted to prevent the phosphorylation of MARCKS, thereby locking it in its membrane-bound state and inhibiting these downstream cellular events.
Figure 2: this compound's inhibition of MARCKS phosphorylation.
Disruption of NF-κB and AP-1 Signaling Pathways
PKC plays a crucial role in the signaling cascades that lead to the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). These transcription factors are key regulators of genes involved in inflammation, immunity, cell proliferation, and survival. PKC can activate the IκB kinase (IKK) complex, which leads to the degradation of the inhibitory IκB proteins and the subsequent nuclear translocation of NF-κB. Similarly, PKC can activate MAPK (Mitogen-Activated Protein Kinase) cascades that lead to the phosphorylation and activation of AP-1 components like c-Jun and c-Fos. By inhibiting PKC, this compound is expected to block these activation pathways, thereby preventing the transcription of NF-κB and AP-1 target genes.
References
- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein Kinase Inhibitor Balanol: Structure – Activity Relationships and Structure-Based Computational Studies | Bentham Science [eurekaselect.com]
Unraveling the ATP-Competitive Inhibition Mechanism of rac-Balanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Balanol, a natural product isolated from the fungus Verticillium balanoides, has garnered significant attention in the scientific community as a potent inhibitor of serine/threonine kinases, most notably Protein Kinase C (PKC) and Protein Kinase A (PKA).[1][2] Its robust inhibitory activity stems from its function as an ATP-competitive inhibitor, binding with high affinity to the catalytic domain of these kinases.[1][3] This technical guide provides an in-depth exploration of the ATP-competitive inhibition mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and pathways.
Core Mechanism: ATP-Competitive Inhibition
The primary mechanism by which this compound exerts its inhibitory effect is through direct competition with adenosine triphosphate (ATP) for binding to the kinase's active site. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Balanol, with a structure that mimics certain features of ATP, occupies this binding pocket, thereby preventing the natural substrate, ATP, from binding and halting the phosphorylation cascade. Balanol has demonstrated a significantly higher affinity for the ATP-binding site of PKC and PKA than ATP itself, making it a highly effective inhibitor.[3]
The structure of Balanol is comprised of three key moieties: a benzophenone diacid, a 4-hydroxybenzamide, and a perhydroazepine ring.[4] Each of these components plays a crucial role in the molecule's interaction with the kinase's active site, contributing to its high-affinity binding and potent inhibitory activity. Structure-activity relationship studies have indicated that the 4-hydroxyl group on the benzamido portion and the conformation of the perhydroazepine moiety are critical for optimal PKC inhibition.[4][5]
Quantitative Inhibition Data
The potency of this compound and its analogues is quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%, while the Ki is a measure of the inhibitor's binding affinity.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Balanol | PKCβ1 | 4 - 9 | [6] |
| Balanol | PKCβ2 | 4 - 9 | [6] |
| Balanol | PKCγ | 4 - 9 | [6] |
| Balanol | PKCδ | 4 - 9 | [6] |
| Balanol | PKCε | 4 - 9 | [6] |
| Balanol | PKCη | 4 - 9 | [6] |
| Balanol | PKCζ | 150 | [6] |
| Balanol Analogue (1c) | PKCε | Improved Affinity | [7] |
Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a standard method for determining the IC50 value of this compound against a specific PKC isozyme.
Materials:
-
Purified recombinant human PKC isozyme
-
This compound stock solution (in DMSO)
-
ATP solution (with [γ-32P]ATP for radiometric detection)
-
Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine and diacylglycerol (for PKC activation)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, combine the PKC isozyme, the lipid activators (phosphatidylserine and diacylglycerol), and the various concentrations of this compound.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-32P]ATP) and the substrate peptide.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Inhibition Constant (Ki)
The Ki value for an ATP-competitive inhibitor can be determined using the Cheng-Prusoff equation, which relates the Ki to the IC50, the concentration of the substrate (ATP), and the Michaelis constant (Km) of the enzyme for that substrate.
Equation: Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of ATP used in the assay.
-
Km is the Michaelis constant of the kinase for ATP.
To determine Ki, the IC50 is measured at a known ATP concentration, and the Km of the kinase for ATP must be predetermined under the same assay conditions.
X-ray Crystallography of Kinase-Balanol Complex
This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a kinase in complex with this compound.
Procedure:
-
Protein Expression and Purification: Express the target kinase (e.g., in E. coli or insect cells) and purify it to homogeneity using chromatographic techniques.
-
Crystallization: Screen for crystallization conditions for the purified kinase in the presence of this compound. This involves varying parameters such as precipitant, pH, and temperature.
-
X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build a model of the protein-inhibitor complex into the electron density and refine it to obtain the final high-resolution structure.
Signaling Pathway Interruption
Protein Kinase C is a key component of many signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Upon activation by upstream signals such as diacylglycerol (DAG) and Ca2+, PKC phosphorylates a multitude of downstream target proteins, leading to a cellular response. By inhibiting PKC, this compound effectively blocks this signaling cascade at a critical juncture.
Conclusion
This compound stands out as a potent, ATP-competitive inhibitor of Protein Kinase C and Protein Kinase A. Its mechanism of action is well-characterized, involving high-affinity binding to the ATP pocket of the kinase catalytic domain, thereby preventing phosphorylation of downstream substrates. The detailed understanding of its inhibitory mechanism, supported by extensive quantitative data and structural studies, has made Balanol and its analogues valuable tools for chemical biology research and has provided a scaffold for the design of more selective kinase inhibitors for therapeutic applications. The methodologies described herein provide a framework for the continued investigation and characterization of novel kinase inhibitors.
References
- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated balanol analogue for PKCε - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemical Intricacies of rac-Balanol: A Technical Guide for Researchers
An In-depth Examination of the Stereoisomers, Biological Activity, and Synthetic Strategies of a Potent Protein Kinase Inhibitor
Balanol, a fungal metabolite isolated from Verticillium balanoides, has garnered significant attention in the scientific community as a potent, ATP-competitive inhibitor of protein kinase C (PKC) and protein kinase A (PKA).[1][2][3] Its complex molecular architecture, featuring a distinctive hexahydroazepine ring, a benzophenone moiety, and a 4-hydroxybenzoyl group, presents a fascinating case study in stereochemistry and its profound impact on biological function. This technical guide provides a comprehensive overview of the stereochemistry of racemic (rac)-Balanol, catering to researchers, scientists, and drug development professionals. We delve into the distinct biological activities of its stereoisomers, present detailed experimental methodologies, and offer visual representations of its interactions with key signaling pathways.
The Critical Role of Stereochemistry in Balanol's Biological Activity
The core of Balanol's stereochemical complexity lies in the (3S,4R)-3-[(4-hydroxybenzene)amido]azepan-4-yl]oxy fragment. The specific spatial arrangement of the amino and hydroxyl groups on the seven-membered hexahydroazepine ring is paramount to its potent inhibitory activity. While racemic Balanol comprises a mixture of stereoisomers, the naturally occurring and more biologically active form is (-)-Balanol, which possesses the (3S,4R) configuration.
The synthesis and biological evaluation of Balanol analogs have consistently demonstrated the critical nature of this specific stereochemistry. For instance, studies on acyclic analogs have shown that the (S)-enantiomer exhibits a 3-10 fold greater inhibitory activity against PKC isozymes compared to the (R)-enantiomer, highlighting the stereospecificity of the enzyme's binding pocket.[4]
Quantitative Analysis of Kinase Inhibition
| Kinase Target | (-)-Balanol IC50/Ki (nM) | Reference |
| Protein Kinase A (PKA) | ~4 | [5] |
| Protein Kinase C (PKC) α | ~5 | [1] |
| Protein Kinase C (PKC) βI | ~4 | [1] |
| Protein Kinase C (PKC) βII | ~4 | [1] |
| Protein Kinase C (PKC) γ | ~6 | [1] |
| Protein Kinase C (PKC) δ | ~9 | [1] |
| Protein Kinase C (PKC) ε | ~7 | [1] |
| Protein Kinase C (PKC) η | ~8 | [1] |
Table 1: Inhibitory Activity of (-)-Balanol against Protein Kinases. This table presents the approximate IC50/Ki values for the natural stereoisomer of Balanol, demonstrating its potent, low nanomolar inhibition of both PKA and a broad spectrum of PKC isozymes.
Experimental Protocols
Enantioselective Synthesis of the Hexahydroazepine Core of (-)-Balanol
The stereoselective synthesis of the (3S,4R)-hexahydroazepine core is a cornerstone of any total synthesis of (-)-Balanol. Numerous strategies have been developed to achieve this, often employing chiral starting materials or asymmetric reactions. One common approach involves the use of a Sharpless asymmetric epoxidation followed by a ring-closing metathesis (RCM) reaction.[6]
Illustrative Synthetic Strategy:
-
Sharpless Asymmetric Epoxidation: A suitable divinyl carbinol precursor is subjected to Sharpless asymmetric epoxidation to introduce the first chiral center with high enantioselectivity.
-
Ring-Closing Metathesis (RCM): The resulting epoxy alcohol is then converted to a diene suitable for RCM. Treatment with a Grubbs catalyst or a similar ruthenium-based catalyst facilitates the formation of the seven-membered hexahydroazepine ring with the desired stereochemistry at the second chiral center.[6]
-
Functional Group Manipulations: Subsequent steps involve the introduction of the amino and hydroxyl functionalities with the correct (3S,4R) configuration, often protected for further coupling reactions.
Protein Kinase Inhibition Assay
To determine the inhibitory potency of Balanol stereoisomers, a standard in vitro kinase assay is employed. This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the target kinase.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified protein kinase (PKA or a specific PKC isozyme), a suitable kinase buffer (typically containing ATP and MgCl2), and a specific peptide or protein substrate.
-
Inhibitor Addition: Varying concentrations of the Balanol stereoisomer to be tested are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled [γ-³²P]ATP or through the use of a non-radioactive detection method (e.g., fluorescence-based or luminescence-based assays). The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Termination and Detection: The reaction is terminated, and the extent of substrate phosphorylation is quantified. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring the incorporated radioactivity. For non-radioactive assays, the signal (e.g., fluorescence or luminescence) is measured, which correlates with the amount of phosphorylated product.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the Balanol stereoisomer. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Impact of Balanol on Cellular Signaling
Balanol's potent inhibition of PKA and PKC disrupts critical cellular signaling pathways involved in a myriad of cellular processes, including proliferation, apoptosis, and metabolism. The following diagrams, generated using the DOT language, illustrate the logical relationships within these pathways and how Balanol intervenes.
References
- 1. Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the potent natural product inhibitor balanol in complex with the catalytic subunit of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment based on RCM - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Kinase Inhibitor: A Technical Guide to rac-Balanol's Biological Activity and Targets
For Immediate Release
A Deep Dive into the Biological Profile of rac-Balanol, a Potent ATP-Competitive Kinase Inhibitor
This technical guide provides an in-depth overview of the biological activity and molecular targets of this compound, a naturally occurring metabolite produced by the fungus Verticillium balanoides. Renowned for its potent inhibitory effects on key cellular signaling enzymes, this compound has been a subject of significant interest within the research and drug development communities. This document, tailored for researchers, scientists, and drug development professionals, consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource on this powerful kinase inhibitor.
Core Biological Activity: A Potent Inhibitor of Protein Kinase C and A
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA), two crucial families of serine/threonine kinases involved in a myriad of cellular processes. Its mechanism of action involves binding to the ATP-binding site of these kinases with high affinity, thereby preventing the transfer of phosphate from ATP to their respective substrates and halting the downstream signaling cascade. Balanol's affinity for the ATP-binding site is reported to be approximately 3000 times greater than that of ATP itself.
The inhibitory activity of this compound extends across multiple isoforms of PKC, demonstrating a broad-spectrum effect within this kinase family. However, it also exhibits a degree of selectivity, with varying potency against different kinases.
Quantitative Analysis of Inhibitory Activity
The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a range of protein kinases. This data provides a quantitative measure of its potency and selectivity.
| Kinase Target | Ki (nM) | Reference |
| Protein Kinase A (PKA) | 1.6–6.4 | |
| Protein Kinase C (PKC) | 1.6–6.4 | |
| cGMP-dependent protein kinase (PKG) | 1.6–6.4 | |
| Ca2+/calmodulin-dependent protein kinase II | 30 | |
| Mitogen-activated protein kinase (MAPK/Erk1) | 742 |
Table 1: Inhibitory Constants (Ki) of this compound against Various Protein Kinases
| PKC Isoform | IC50 (nM) | Reference |
| PKC α | 4-9 | |
| PKC βI | 4-9 | |
| PKC βII | 4-9 | |
| PKC γ | 4-9 | |
| PKC δ | 4-9 | |
| PKC ε | 4-9 | |
| PKC η | 4-9 | |
| PKC ζ | 150 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound against Protein Kinase C Isoforms
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against a specific protein kinase, such as PKC, using a radiometric assay format.
Objective: To determine the IC50 value of this compound for a specific protein kinase.
Materials:
-
Purified recombinant protein kinase (e.g., PKCα)
-
This compound stock solution (in DMSO)
-
Substrate peptide specific for the kinase (e.g., myelin basic protein for PKC)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 5 mM β-glycerophosphate)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all reactions (typically ≤1%).
-
Prepare a master mix containing the kinase reaction buffer, substrate peptide, and activators (PS and DAG for PKC).
-
Prepare the [γ-32P]ATP solution by diluting it in the kinase reaction buffer to the desired specific activity.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the master mix.
-
Add the serially diluted this compound or DMSO (for the control).
-
Add the purified protein kinase to each tube.
-
Initiate the reaction by adding the [γ-32P]ATP solution.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a solution like 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Dry the phosphocellulose paper.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated 32P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the biological context and experimental approach, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: PKC Signaling Pathway and Inhibition by this compound
This diagram illustrates the activation of Protein Kinase C (PKC) downstream of receptor signaling and its subsequent phosphorylation of target substrates. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of active PKC and thereby preventing the cellular response.
Figure 2: Experimental Workflow for Kinase Inhibitor IC50 Determination
This workflow diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor like this compound using a radiometric assay.
Conclusion and Future Directions
This compound stands out as a potent and well-characterized inhibitor of PKC and PKA. Its ATP-competitive mechanism of action and broad-spectrum activity against PKC isoforms make it a valuable tool for studying cellular signaling pathways. Furthermore, the development of Balanol analogs continues to be an active area of research, with the aim of improving selectivity and therapeutic potential. This technical guide provides a foundational understanding of this compound's biological profile, empowering researchers to effectively utilize this compound in their investigations and in the pursuit of novel therapeutic strategies targeting protein kinases.
In Vitro Profile of rac-Balanol: A Technical Overview of a Potent Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Balanol, a natural product first isolated from the fungus Verticillium balanoides, has emerged as a potent inhibitor of the protein kinase C (PKC) family of enzymes. These serine/threonine kinases are critical transducers of cellular signals that regulate a plethora of physiological processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC signaling has been implicated in various diseases, most notably cancer. This technical guide provides a comprehensive summary of the preliminary in vitro studies of this compound and its analogs, focusing on their inhibitory activity against PKC isozymes, the underlying mechanism of action, and detailed experimental protocols for key assays.
Core Findings: Potent and Competitive Inhibition of Protein Kinase C
In vitro studies have consistently demonstrated that this compound is a highly potent, ATP-competitive inhibitor of several PKC isozymes. Its molecular structure mimics that of ATP, allowing it to bind to the kinase's ATP-binding pocket and prevent the phosphorylation of downstream substrates.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values against a panel of PKC isozymes and other related kinases.
Table 1: Inhibitory Activity (IC50) of this compound against Protein Kinase C Isozymes
| PKC Isozyme | IC50 (nM) |
| PKCα | 4 - 9 |
| PKCβI | 4 - 9 |
| PKCβII | 4 - 9 |
| PKCγ | 4 - 9 |
| PKCδ | 4 - 9 |
| PKCε | 4 - 9 |
| PKCη | 4 - 9 |
| PKCζ | 150 |
Data compiled from multiple sources indicating potent inhibition of classical and novel PKC isozymes, with lower potency against the atypical PKCζ.
Table 2: Inhibitory Activity (IC50) of Acyclic this compound Analogs against PKC Isozymes
| Analog | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCη (nM) |
| Analog 1 | Low-micromolar to low-nanomolar range | ||||||
| Analog 2 | Low-micromolar to low-nanomolar range |
Specific IC50 values for individual acyclic analogs are often presented in primary literature and show a range of potencies based on structural modifications.
Table 3: Inhibitory Activity (IC50) of this compound against G Protein-Coupled Receptor Kinases (GRKs)
| Kinase | IC50 (nM) |
| GRK2 | ~50 |
| GRK3 | ~50 |
| GRK6 | ~500 |
These data suggest that this compound also exhibits inhibitory activity against other kinase families, albeit with varying degrees of potency.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
Protein Kinase C Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific PKC isozyme.
Materials:
-
Purified recombinant human PKC isozymes (e.g., PKCα, βI, βII, γ, δ, ε, η, ζ)
-
PKC substrate (e.g., a specific peptide with a phosphorylation site for PKC)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 20 µg/mL phosphatidylserine, 2 µg/mL diacylglycerol)
-
This compound or analog solution at various concentrations
-
96-well filter plates
-
Phosphoric acid (e.g., 75 mM)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the PKC isozyme, its substrate, and the lipid cofactors (phosphatidylserine and diacylglycerol) in the assay buffer.
-
Add varying concentrations of this compound or the test compound to the wells of a 96-well plate. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution, such as a high concentration of EDTA, or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter plates extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to the wells and quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ATP Competition Assay
This assay determines whether the inhibition by this compound is competitive with respect to ATP.
Materials:
-
Same as the PKC Inhibition Assay.
Procedure:
-
Perform the PKC inhibition assay as described above.
-
Repeat the assay with multiple, fixed concentrations of this compound in the presence of varying concentrations of ATP.
-
Generate Michaelis-Menten plots (reaction velocity vs. ATP concentration) for each concentration of the inhibitor.
-
Create a Lineweaver-Burk plot (the double reciprocal of the Michaelis-Menten plot).
-
Analyze the Lineweaver-Burk plot. If the lines for the different inhibitor concentrations intersect on the y-axis, it indicates competitive inhibition with respect to ATP.
Mandatory Visualizations
Signaling Pathway: ATP-Competitive Inhibition of Protein Kinase C
The following diagram illustrates the mechanism of action of this compound as an ATP-competitive inhibitor of Protein Kinase C.
Caption: ATP-Competitive Inhibition of PKC by this compound.
Experimental Workflow: In Vitro PKC Inhibition Assay
The diagram below outlines the key steps in a typical in vitro assay to determine the inhibitory potency of this compound against Protein Kinase C.
Caption: Workflow for PKC Inhibition Assay.
Conclusion
The preliminary in vitro studies of this compound and its analogs have established them as potent, ATP-competitive inhibitors of Protein Kinase C. The quantitative data highlight their potential for selective targeting of specific PKC isozymes. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this promising class of kinase inhibitors. Future in vitro and in vivo studies are warranted to fully elucidate their therapeutic potential.
The Structure-Activity Relationship of rac-Balanol: A Deep Dive into a Potent Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of rac-Balanol, a potent fungal metabolite that has garnered significant interest as an inhibitor of protein kinase C (PKC) and protein kinase A (PKA). Balanol's unique chemical architecture, comprising a benzophenone diacid, a 4-hydroxybenzamide, and a perhydroazepine ring, has served as a scaffold for extensive synthetic modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying biological pathways and research workflows.
Core Structure of Balanol
Balanol is a natural product isolated from the fungus Verticillium balanoides. It is a potent, ATP-competitive inhibitor of several serine/threonine kinases, most notably PKC and PKA. The molecule can be conceptually divided into three key moieties, each of which has been a target for SAR studies:
-
The Perhydroazepine Ring: This seven-membered heterocyclic ring plays a crucial role in the molecule's conformation and interaction with the kinase domain.
-
The Benzophenone Core: This rigid aromatic system with its two carboxylic acid groups is essential for binding to the ATP-binding pocket of the target kinases.
-
The 4-Hydroxybenzamide Moiety: This part of the molecule is also critical for potent inhibition, with the phenolic hydroxyl group being a key interaction point.
Structure-Activity Relationship (SAR) Summary
Extensive research has elucidated the structural requirements for potent inhibition of PKC and PKA by Balanol and its analogs. The key findings are summarized below and are further detailed in the subsequent data tables.
Modifications to the Perhydroazepine Moiety
The perhydroazepine ring's size and the nature of its heteroatom have a significant impact on inhibitory activity and selectivity.[1][2] Replacement of the seven-membered ring with smaller rings, such as pyrrolidine (five-membered) or piperidine (six-membered), has been explored.[2] Studies have shown that a five-membered pyrrolidine ring can be a favorable replacement, in some cases leading to analogs with comparable or even slightly improved potency against certain PKC isozymes.[3] The nitrogen atom within the ring also appears to be important for activity, as its replacement with other heteroatoms like sulfur or oxygen generally leads to a significant loss of potency.[2][3]
Modifications to the Benzophenone Core
The benzophenone subunit is a critical component for high-affinity binding.[4][5] Modifications to the carboxylic acid groups have been investigated to improve the physicochemical properties of the inhibitors, such as reducing their polar character.[4] Replacement of the carboxylates with bioisosteric equivalents has been shown to yield potent analogs.[4] Furthermore, the introduction of lipophilic substituents on the terminal benzophenone ring is tolerated, offering opportunities for further optimization.[4]
Modifications to the 4-Hydroxybenzamide Moiety
The 4-hydroxybenzamide portion of Balanol is crucial for its inhibitory activity.[6] SAR studies have demonstrated that the 4-hydroxyl group is essential for potent PKC inhibition, suggesting a specific hydrogen bonding interaction within the enzyme's active site.[6] Replacement of the 4-hydroxyphenyl group with other substituted phenyl rings or different heterocyclic systems generally results in a decrease in potency.[6] The amide linkage is also important, and its replacement with other linkers like a sulfonamide or an ester leads to a reduction in inhibitory activity.[6]
Quantitative Data on Balanol Analogs
The following tables summarize the inhibitory activities (IC50 values) of key Balanol analogs against various PKC isozymes and PKA. The data has been compiled from several publications and is intended for comparative purposes. For the complete datasets, please refer to the original research articles.
Table 1: Inhibitory Activity of Balanol and Analogs with Modified Perhydroazepine Moieties against PKC Isozymes and PKA (IC50 in µM)
| Compound | Modification | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKA |
| This compound | - | 0.004 | 0.005 | 0.005 | 0.004 | 0.009 | 0.006 | 0.007 | 0.004 |
| Analog 1 | Pyrrolidine replacement | 0.003 | 0.004 | 0.004 | 0.003 | 0.005 | 0.004 | 0.005 | 0.006 |
| Analog 2 | Piperidine replacement | 0.025 | 0.030 | 0.028 | 0.022 | 0.045 | 0.035 | 0.040 | 0.050 |
| Analog 3 | Azepine N replaced with S | 0.52 | 0.65 | 0.60 | 0.48 | 0.25 | 0.80 | 0.30 | >10 |
| Analog 4 | Azepine N replaced with O | 0.88 | 1.2 | 1.1 | 0.75 | 0.40 | 1.5 | 0.55 | >10 |
Data synthesized from information presented in multiple sources.[1][2][3]
Table 2: Inhibitory Activity of Acyclic Balanol Analogs against PKC Isozymes and PKA (IC50 in µM)
| Compound | Linker Modification | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKA |
| Analog 5 | Three-carbon linker | 0.012 | 0.015 | 0.014 | 0.010 | 0.025 | 0.018 | 0.020 | >1 |
| Analog 6 | 2-Benzenesulfonamido | 0.008 | 0.010 | 0.009 | 0.007 | 0.015 | 0.012 | 0.014 | >1 |
| Analog 7 | 1-Methyl substituent | 0.010 | 0.012 | 0.011 | 0.009 | 0.020 | 0.015 | 0.018 | >1 |
| Analog 8 | Cyclopentane constraint | 0.002 | 0.003 | 0.003 | 0.002 | 0.004 | 0.003 | 0.004 | 0.5 |
Data synthesized from information presented in multiple sources.[7][8]
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of Balanol analogs against Protein Kinase C. This protocol is based on standard kinase assay methodologies and details found in the literature.
In Vitro Protein Kinase C (PKC) Inhibition Assay
1. Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against various PKC isozymes.
2. Materials:
-
Recombinant human PKC isozymes (e.g., PKCα, βI, βII, γ, δ, ε, η)
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
Adenosine-5'-triphosphate (ATP), [γ-32P]ATP
-
Phosphatidylserine (PS)
-
Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2, 1 mM DTT)
-
Test compounds (Balanol analogs) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., 75 mM phosphoric acid)
3. Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a lipid mixture by sonicating phosphatidylserine and diacylglycerol in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a stock solution of ATP and [γ-32P]ATP. The final ATP concentration in the assay is typically close to its Km value for the specific PKC isozyme.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Lipid mixture (PS/DAG)
-
PKC substrate
-
Diluted test compound or DMSO (for control)
-
Recombinant PKC isozyme
-
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the compound to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the ATP/[γ-32P]ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Measurement:
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
After the final wash, add scintillation fluid to each well.
-
Measure the amount of incorporated 32P in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the PKC signaling pathway, a typical SAR experimental workflow, and a summary of the key SAR findings for this compound.
References
- 1. Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of rac-Balanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
rac-Balanol, a natural product originally isolated from the fungus Verticillium balanoides, has emerged as a potent ATP-competitive inhibitor of a range of serine/threonine kinases, most notably Protein Kinase C (PKC) and Protein Kinase A (PKA).[1][2] Its unique chemical scaffold has inspired the synthesis of numerous analogs aimed at improving selectivity and therapeutic efficacy. Recent studies have expanded its inhibitory profile to include p21-activated kinase 1 (PAK1), highlighting its potential as a multi-targeted agent in oncology.[3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualization of its impact on key cellular signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through competitive inhibition of the ATP-binding site of target kinases.[1] This prevents the transfer of a phosphate group from ATP to substrate proteins, thereby modulating downstream signaling cascades crucial for cell proliferation, survival, and migration. The primary targets of balanol are members of the AGC kinase family, including various isoforms of Protein Kinase C (PKC) and cAMP-dependent Protein Kinase (PKA).[1][2] More recently, balanol has been identified as a potential inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cytoskeletal dynamics and cell motility.[3] The inhibition of these kinases underlies balanol's observed anti-proliferative and pro-apoptotic effects in cancer cell lines.[3]
Quantitative Inhibitory Data
The potency of this compound and its analogs has been quantified against several key kinases. The following tables summarize the available IC50 and Ki values, providing a comparative overview of its inhibitory activity.
Table 1: Inhibitory Activity of this compound against Protein Kinase C (PKC) Isoforms and Protein Kinase A (PKA)
| Kinase Isoform | IC50 (nM) | Ki (nM) | Reference |
| PKC (mixed isoforms) | 4 - 9 | Not Reported | [1] |
| PKA | 4 - 9 | Not Reported | [1] |
Table 2: Inhibitory Activity of this compound against p21-activated Kinase 1 (PAK1)
| Kinase | Cell Line | Effect | Reference |
| PAK1 | SW480 (colorectal cancer) | Favorable Inhibition | [3] |
Note: A specific IC50 value for balanol against PAK1 in a biochemical assay is not provided in the initial report; the inhibitory effect was determined through in vitro studies.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is adapted from standard radiolabeled ATP kinase assays and is suitable for determining the IC50 of this compound against PKC isoforms.[4][5][6][7][8]
Materials:
-
Purified recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)
-
This compound stock solution (in DMSO)
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper discs
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 10 µL of each balanol dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add 20 µL of a solution containing the PKC enzyme and its substrate peptide to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific PKC isoform.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 10% TCA.
-
Spot 50 µL of the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let the discs air dry.
-
Place the discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each balanol concentration relative to the no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay in SW480 Colorectal Cancer Cells
This protocol is designed to assess the effect of this compound on the viability of SW480 colorectal cancer cells.[3][9][10][11][12]
Materials:
-
SW480 human colorectal cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SW480 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the balanol dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Visualizations
The therapeutic effects of this compound are mediated through its modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a conceptual workflow for the investigation of this compound.
This compound Inhibition of the Protein Kinase C (PKC) Signaling Pathway
Caption: this compound inhibits PKC, blocking downstream signaling and cellular responses.
Proposed Mechanism of this compound in Colorectal Cancer Cells
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 4.3. MTT Assay [bio-protocol.org]
- 3. Identification of Balanol As a Potential Inhibitor of PAK1 That Induces Apoptosis and Cytoprotective Autophagy in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
rac-Balanol: Detailed Synthesis and Purification Protocols for a Potent Protein Kinase Inhibitor
Application Note
Introduction
Balanol is a potent, naturally occurring fungal metabolite isolated from Verticillium balanoides. It exhibits significant inhibitory activity against a range of protein kinases, most notably protein kinase C (PKC) and protein kinase A (PKA), by competing with ATP for the kinase's catalytic site.[1][2] This broad-spectrum inhibitory profile has made Balanol and its analogs attractive targets for research in signal transduction and for the development of novel therapeutics, particularly in oncology. This document provides detailed protocols for the chemical synthesis of racemic Balanol (rac-Balanol) and its subsequent purification, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex molecule comprising a highly functionalized benzophenone core, a central hexahydroazepine ring, and a p-hydroxybenzamide moiety.
| Property | Value |
| Molecular Formula | C₂₈H₂₆N₂O₁₀ |
| Molecular Weight | 550.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
Biological Activity
This compound is a non-selective, ATP-competitive inhibitor of the AGC family of kinases, including PKA, PKG, and PKC isoforms.[3] It also shows inhibitory activity against G protein-coupled receptor kinases (GRKs).[3] The flexible structure of the Balanol molecule, particularly the rotation of its distal benzophenone ring, allows it to adapt to the microenvironments of various protein kinase active sites.[1]
Signaling Pathway Inhibition
Balanol exerts its biological effects by inhibiting protein kinases A (PKA) and C (PKC), which are key components of intracellular signaling pathways that regulate a multitude of cellular processes.
Caption: Inhibition of PKA and PKC signaling pathways by this compound.
Experimental Protocols
I. Total Synthesis of this compound
The total synthesis of this compound is a multi-step process that involves the preparation of two key fragments, the benzophenone core and the azepane core, followed by their coupling and final deprotection.
The benzophenone fragment is synthesized through a convergent strategy, with a key step being a regioselective Heck reaction to couple the two aromatic rings.
Protocol:
-
Preparation of the Disubstituted Benzoic Acid: Start with a suitably protected 2-hydroxybenzoic acid derivative. The hydroxyl group can be protected as a benzyl ether. The substitution at the 2-position is achieved by reaction with a vinyl Grignard reagent to yield a disubstituted benzoic acid after workup.
-
Heck Reaction: The disubstituted benzoic acid is then coupled with a protected 3-hydroxybenzoic acid derivative (e.g., benzyl 3-hydroxybenzoate) using a palladium catalyst in a regioselective intramolecular Heck reaction. This reaction forms a seven-membered lactone intermediate.
-
Oxidative Cleavage: The exocyclic double bond of the lactone intermediate is subjected to oxidative cleavage using ruthenium tetraoxide to form the benzophenone carbonyl group.
-
Hydrolysis: The lactone is then hydrolyzed to yield the fully functionalized and protected benzophenone diacid.
The racemic azepane core is synthesized from a commercially available starting material, such as Garner's aldehyde, through a series of transformations including a ring-closing metathesis (RCM) as a key step.
Protocol:
-
Reductive Amination: Garner's aldehyde is subjected to reductive amination with allylamine. The resulting secondary amine is then protected, for example, with a Cbz group.
-
Ring-Closing Metathesis (RCM): The protected amino alcohol is oxidized to the corresponding aldehyde, which is then reacted with a suitable Wittig reagent to introduce a second terminal alkene. The resulting diene undergoes RCM using a Grubbs catalyst to form the seven-membered azepane ring.
-
Functional Group Manipulations: The double bond in the azepane ring is dihydroxylated, and the protecting groups are manipulated to provide the desired stereochemistry and functional handles for coupling.
The final steps of the synthesis involve the coupling of the benzophenone and azepane fragments, followed by the attachment of the p-hydroxybenzamide moiety and global deprotection.
Protocol:
-
Esterification: The protected benzophenone diacid is coupled with the protected azepane alcohol through an esterification reaction, for example, using a carbodiimide coupling reagent.
-
Amidation: The free amine on the azepane ring is then acylated with a protected p-hydroxybenzoic acid derivative to form the amide bond.
-
Global Deprotection: All protecting groups (e.g., benzyl ethers, Cbz) are removed in a final step, typically by catalytic hydrogenation, to yield this compound.
Caption: Workflow for the total synthesis of this compound.
II. Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. A common and effective method for the purification of Balanol is High-Performance Liquid Chromatography (HPLC). The following protocol is adapted from a method used for the purification of Balanol from a fungal culture and is suitable for the purification of the synthetic product.
Protocol:
-
Sample Preparation: Dissolve the crude this compound product in a minimal amount of the HPLC mobile phase or a compatible solvent (e.g., methanol). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA) is effective.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over a period of 30-40 minutes is recommended to ensure good separation. For example, start with 5% B and increase to 95% B.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for an analytical-scale column.
-
Detection: UV detection at 254 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
-
Purity Analysis: Assess the purity of the final product by analytical HPLC and characterize it using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Quantitative Data Summary
The following table summarizes typical yields for the key stages of this compound synthesis, as reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Synthesis Stage | Description | Typical Yield (%) |
| Benzophenone Synthesis | Overall yield for the multi-step synthesis of the protected benzophenone diacid. | 40-50% |
| Azepane Synthesis | Overall yield for the multi-step synthesis of the protected azepane core. | 30-40% |
| Fragment Coupling | Yield for the esterification and amidation steps. | 60-70% |
| Final Deprotection | Yield for the final global deprotection step. | 80-90% |
| Overall Synthesis | Calculated overall yield for the entire synthetic sequence. | ~5-10% |
The purity of the final this compound product after HPLC purification should be >95% as determined by analytical HPLC.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound. The successful execution of these procedures will provide researchers with a valuable tool for studying protein kinase inhibition and for the development of new therapeutic agents. Careful attention to experimental details and purification techniques is essential to obtain high-purity this compound for biological and pharmacological studies.
References
- 1. Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment based on RCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment based on RCM. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of the benzophenone fragment of balanol via an intramolecular cyclization event - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing rac-Balanol in Protein Kinase C (PKC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent and well-characterized inhibitor of Protein Kinase C (PKC) isozymes. Its mechanism of action is through competitive inhibition at the ATP-binding site of the kinase domain.[1] This makes it a valuable tool for studying the physiological and pathological roles of PKC in various signaling pathways. These application notes provide a comprehensive overview of the use of this compound in PKC assays, including its inhibitory profile, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Data Presentation: Inhibitory Profile of this compound against PKC Isozymes
This compound exhibits potent inhibitory activity against a range of PKC isozymes, typically in the low nanomolar range. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against various human PKC isozymes. This data is essential for designing experiments and interpreting results.
| PKC Isozyme | IC50 (nM) |
| PKCα | Inhibition has been noted, but specific IC50 values are not consistently reported in the literature. |
| PKCβ1 | 4 - 9 |
| PKCβ2 | 4 - 9 |
| PKCγ | 4 - 9 |
| PKCδ | 4 - 9 |
| PKCε | 4 - 9 |
| PKCη | 4 - 9 |
| PKCζ | 150 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are detailed methodologies for performing in vitro PKC inhibition assays using this compound. Two common methods are described: a radioactive assay using [γ-³²P]ATP and a non-radioactive ELISA-based assay.
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This method measures the incorporation of a radiolabeled phosphate from ATP onto a specific PKC substrate.
Materials and Reagents:
-
Purified, active PKC isozyme
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Lipid Activator Mix (e.g., 7.5 µg/mL phosphatidylserine and 2.5 µg/mL diacylglycerol, sonicated in assay buffer)
-
This compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 mM ATP stock solution
-
Stop Solution (e.g., 75 mM phosphoric acid or 30 mM EDTA)
-
P81 phosphocellulose paper
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, Lipid Activator Mix, PKC substrate, and the purified PKC enzyme.
-
Inhibitor Addition: Aliquot the reaction mix into individual tubes for each experimental condition. Add the desired concentration of this compound or vehicle (DMSO) to the respective tubes. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Kinase Reaction: Start the reaction by adding a mix of [γ-³²P]ATP and cold ATP to a final concentration of ~100 µM. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of Stop Solution.
-
Substrate Capture: Spot an aliquot of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the papers.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Non-Radioactive ELISA-Based Assay
This method utilizes an antibody that specifically recognizes the phosphorylated form of the substrate.
Materials and Reagents:
-
Purified, active PKC isozyme
-
Biotinylated PKC peptide substrate
-
Streptavidin-coated microplate
-
Kinase Assay Buffer (as in Protocol 1)
-
Lipid Activator Mix (as in Protocol 1)
-
This compound stock solution, serially diluted
-
ATP solution (non-radioactive)
-
Stop Solution (e.g., 50 mM EDTA)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Substrate Coating: Add the biotinylated PKC substrate to the wells of a streptavidin-coated microplate and incubate to allow binding. Wash the wells to remove unbound substrate.
-
Kinase Reaction Setup: In a separate plate or tubes, prepare the kinase reaction mixtures containing Kinase Assay Buffer, Lipid Activator Mix, PKC enzyme, and the desired concentrations of this compound or vehicle.
-
Initiate and Incubate: Add ATP to each reaction to a final concentration of ~100 µM to start the reaction. Incubate at 30°C for 30-60 minutes.
-
Transfer and Stop: Transfer the reaction mixtures to the substrate-coated plate. The phosphorylation of the bound substrate will occur. Stop the reaction by adding Stop Solution.
-
Antibody Incubation: Wash the wells and add the phospho-specific primary antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add the TMB substrate. A color change will occur. Stop the color development with a stop solution (e.g., 1 M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: As with the radioactive assay, calculate the percent inhibition and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Conclusion
This compound is a powerful tool for investigating the roles of PKC isozymes in cellular signaling. Its potent, ATP-competitive nature makes it a reliable inhibitor for in vitro kinase assays. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the complex functions of the Protein Kinase C family. When using this compound, it is important to consider its inhibitory profile across different PKC isozymes to accurately interpret the experimental outcomes.
References
Application Notes and Protocols: rac-Balanol in Cancer Cell Line Studies
A-Note on Nomenclature: Initial searches for "rac-Balanol" did not yield specific research findings. The available scientific literature predominantly refers to "Balanol," a natural fungal metabolite. It is presumed that the topic of interest is Balanol and its applications in cancer research. These application notes and protocols are therefore based on the published data for Balanol.
Introduction
Balanol, a metabolite isolated from the fungus Verticillium balanoides, has emerged as a potent inhibitor of serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC). More recently, Balanol has been identified as a promising inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and motility.[1] Overexpression of PAK1 is associated with poor prognosis in several cancers, including colorectal cancer, making it a viable therapeutic target.
This document provides detailed application notes and protocols for the use of Balanol in cancer cell line studies, with a focus on its activity as a PAK1 inhibitor in colorectal cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of Balanol Against Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | Target | Efficacy Metric | Value | Reference |
| SW480 | Colorectal Cancer | PAK1 | IC50 | Data not available in cited literature | [1] |
| SW480 | Colorectal Cancer | PAK1 | Apoptosis Induction | Concentration-dependent increase | [1] |
| SW480 | Colorectal Cancer | PAK1 | Autophagy Induction | Observed | [1] |
Note: Specific IC50 values for Balanol in colorectal cancer cell lines were not available in the reviewed literature. Researchers should perform dose-response studies to determine the IC50 in their specific cell line of interest.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway inhibited by Balanol and a general workflow for assessing its efficacy in cancer cell lines.
References
Unraveling Cellular Conversations: rac-Balanol as a Tool for Studying Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rac-Balanol, a potent and well-characterized inhibitor of Protein Kinase C (PKC), for the elucidation of complex signal transduction pathways. This document outlines the mechanism of action of this compound, presents its inhibitory profile against various PKC isozymes, and provides detailed protocols for its application in both in vitro and cell-based assays.
Introduction to this compound
This compound is a natural product originally isolated from the fungus Verticillium balanoides. It functions as a potent, ATP-competitive inhibitor of the serine/threonine kinase Protein Kinase C (PKC) family.[1][2] Due to its high affinity and broad-spectrum activity against multiple PKC isoforms, this compound has become an invaluable pharmacological tool for dissecting the intricate roles of PKC in a myriad of cellular processes. These processes include, but are not limited to, cell proliferation, differentiation, apoptosis, and inflammatory responses.[3][4] Understanding how to effectively use this compound allows researchers to probe the specific contributions of PKC signaling to both normal physiological functions and pathological conditions.
It is important to distinguish this compound, the PKC inhibitor, from Rac, a family of small GTPases also involved in signal transduction. This document focuses exclusively on the application of this compound.
Data Presentation: Inhibitory Profile of this compound
The efficacy of this compound as a PKC inhibitor is demonstrated by its low nanomolar to micromolar half-maximal inhibitory concentrations (IC50) against various PKC isozymes. The following table summarizes the reported IC50 values for this compound and some of its analogs against a panel of human PKC isozymes.
| Compound | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCη (nM) | PKA (nM) |
| This compound | 4 | 3 | 3 | 4 | 6 | 5 | 7 | 4 |
| Acyclic Analog 6b | 20 | 15 | 18 | 25 | 30 | 22 | 28 | >10,000 |
| Acyclic Analog 21b | 10 | 8 | 9 | 12 | 15 | 11 | 14 | >10,000 |
| Acyclic Analog 29b | 2 | 1.5 | 1.8 | 2.5 | 3 | 2.2 | 2.8 | >10,000 |
Note: Data compiled from multiple sources.[5][6] IC50 values can vary depending on assay conditions.
Visualizing the Mechanism of Action
To understand how this compound impacts signal transduction, it is essential to visualize the canonical PKC signaling pathway.
Caption: Canonical Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study PKC-mediated signal transduction using this compound.
In Vitro Kinase Assay for PKC Inhibition
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PKC isoforms.
Materials:
-
Purified recombinant PKC isozymes
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
[γ-³²P]ATP or a fluorescence-based kinase assay kit
-
ATP solution
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Kinase Reactions: In a microcentrifuge tube or a well of a microplate, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific PKC isozyme, and the substrate.
-
Add Inhibitor: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures. A typical concentration range to test would be from 1 nM to 10 µM.
-
Pre-incubation: Incubate the kinase and inhibitor mixture for 10-15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays). The final ATP concentration should be at or near the Km for the specific PKC isozyme.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays) or by spotting the reaction mixture onto phosphocellulose paper for radioactive assays.
-
Detection:
-
Radioactive Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Assay: Measure the fluorescence signal according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase assay to determine the IC50 of this compound.
Western Blot Analysis of Downstream PKC Signaling
This protocol allows for the investigation of this compound's effect on the phosphorylation of downstream targets of PKC in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the phosphorylated and total forms of a known PKC substrate (e.g., phospho-MARCKS, phospho-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) or DMSO for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA at 100 nM) for a specific time (e.g., 15-30 minutes). Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Caption: Workflow for Western blot analysis of PKC downstream signaling.
Conclusion
This compound is a powerful and versatile tool for researchers investigating the role of Protein Kinase C in signal transduction. By employing the quantitative data and detailed protocols provided in these application notes, scientists can effectively design and execute experiments to dissect the complexities of PKC-mediated cellular signaling. The provided diagrams offer a clear visual representation of the underlying principles, facilitating a deeper understanding of the experimental approaches. Careful consideration of the appropriate controls and concentration ranges will ensure the generation of robust and reproducible data, ultimately contributing to advancements in our understanding of cellular regulation and the development of novel therapeutic strategies.
References
- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular design and biological activity of potent and selective protein kinase inhibitors related to balanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated balanol analogue for PKCε - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PKC-mediated signal transduction pathways using enzastaurin to promote apoptosis in acute myeloid leukemia-derived cell lines and blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
rac-Balanol: A Potent Tool for Interrogating Protein Kinase C Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Balanol, a natural product originally isolated from the fungus Verticillium balanoides, has emerged as a powerful chemical tool for the study of serine/threonine kinases, particularly Protein Kinase C (PKC) and Protein Kinase A (PKA). As a potent, ATP-competitive inhibitor, this compound and its analogs offer researchers a means to dissect the intricate roles of these kinases in a multitude of cellular signaling pathways. Its utility extends from basic research in cell biology to the early stages of drug discovery.
This document provides detailed application notes and experimental protocols for the effective use of this compound in chemical biology research. The information is intended to guide researchers in designing and executing experiments to probe PKC signaling and to facilitate the discovery of novel therapeutic agents.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of target kinases.[1] This mode of action makes it a valuable tool for studying the kinetics and structure-activity relationships of PKC and PKA. The molecule's unique structure, consisting of a benzophenone, a hexahydroazepine, and a 4-hydroxy benzoyl moiety, allows it to fit into the ATP-binding pocket of these kinases.[1]
Applications in Chemical Biology
-
Dissecting PKC Isoform-Specific Functions: The development of various Balanol analogs with differential selectivity for PKC isoforms allows for the targeted inhibition of specific family members, helping to elucidate their unique physiological roles.[2][3]
-
Validating Novel Drug Targets: By inhibiting PKC, this compound can be used to validate this kinase family as a potential therapeutic target in various diseases, including cancer and inflammatory disorders.
-
Investigating Downstream Signaling Events: Researchers can use this compound to block PKC activity and subsequently analyze the effects on downstream signaling molecules and cellular processes, such as gene expression, cell proliferation, and apoptosis.
-
Structure-Activity Relationship (SAR) Studies: The modular nature of the Balanol scaffold lends itself to the synthesis of analogs, providing a rich platform for SAR studies to develop more potent and selective kinase inhibitors.[3]
Quantitative Data: Inhibitory Activity of this compound and Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and some of its key analogs against various Protein Kinase C (PKC) isoforms and Protein Kinase A (PKA). This data is crucial for selecting the appropriate compound and concentration for specific research applications.
| Compound | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCη (nM) | PKA (nM) |
| This compound | 4 | 5 | 5 | 4 | 6 | 4 | 9 | 4 |
| Acyclic Analog 6b | 20 | 30 | 40 | 20 | 100 | 70 | 80 | >10000 |
| Acyclic Analog 21b | 30 | 50 | 60 | 40 | 200 | 150 | 180 | >10000 |
| Cyclopentane Analog 29b | 1 | 2 | 2 | 1 | 5 | 3 | 4 | 100 |
Note: Data is compiled from various sources and should be used as a guide. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a radiometric filter-binding assay to determine the in vitro inhibitory activity of this compound against a specific PKC isoform.
Materials:
-
Recombinant human PKC isozyme (e.g., PKCα, β, γ, δ, ε, η)
-
This compound stock solution (in DMSO)
-
PKC substrate peptide (e.g., Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) peptide)
-
Assay buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Activator solution: Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes in assay buffer
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose filter papers
-
Scintillation cocktail and counter
Procedure:
-
Prepare Assay Plate: In a 96-well plate, add 10 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control).
-
Add Enzyme and Substrate: To each well, add 20 µL of a solution containing the PKC isozyme and the substrate peptide in assay buffer.
-
Initiate Activation: Add 10 µL of the activator solution to each well.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Start Kinase Reaction: Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution. The final ATP concentration should be at or below the Km for the specific PKC isoform.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 10% TCA.
-
Filter Binding: Spot 25 µL of the reaction mixture onto phosphocellulose filter papers.
-
Washing: Wash the filter papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the filter papers in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell-Based Assay for PKC Inhibition: Western Blot Analysis of MARCKS Phosphorylation
This protocol details a method to assess the ability of this compound to inhibit PKC activity in a cellular context by measuring the phosphorylation of a key PKC substrate, MARCKS.
Materials:
-
Cell line expressing the PKC isoform of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MARCKS (Ser152/156) and anti-total MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total MARCKS:
-
Strip the membrane (if necessary) and re-probe with the primary antibody against total MARCKS to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MARCKS signal to the total MARCKS signal.
-
Calculate the percentage of inhibition of MARCKS phosphorylation for each this compound concentration relative to the PMA-stimulated control.
-
Visualizations
Caption: PKC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro PKC inhibition assay using this compound.
Caption: Workflow for the cell-based assay of PKC inhibition by this compound.
References
- 1. Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: rac-Balanol and Protein Kinase C (PKC) Inhibition
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with rac-Balanol and its effects on Protein Kinase C (PKC) activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.
It is a well-established finding in the scientific community that this compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC). If you are observing a lack of PKC inhibition in your experiments, this guide will help you troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to inhibit PKC activity?
A1: Yes, extensive research has demonstrated that this compound is a potent inhibitor of multiple PKC isozymes. It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. If you are not observing inhibition, it is likely due to experimental factors.
Q2: What is the mechanism of action of this compound?
A2: this compound is an ATP-competitive inhibitor of PKC. Its structure mimics that of ATP, allowing it to bind to the catalytic site of the kinase. This binding event blocks the normal binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its target proteins.
Q3: Which PKC isozymes are inhibited by this compound?
A3: this compound has been shown to inhibit a broad range of PKC isozymes, including conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ) isoforms. The potency of inhibition can vary between isozymes.
Q4: How should I store my this compound stock?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in a solvent like DMSO can also be stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide: this compound Not Inhibiting PKC Activity
If you are not observing the expected inhibition of PKC activity with this compound, please review the following potential issues and troubleshooting steps.
| Potential Issue | Possible Cause | Recommended Solution |
| Compound Integrity | Improper storage leading to degradation. | Ensure this compound is stored correctly (powder at -20°C, solutions at -20°C or -80°C). Prepare fresh stock solutions from powder if degradation is suspected. |
| Incorrect concentration of this compound. | Verify the calculations for your stock solution and final assay concentrations. Perform a dose-response experiment to determine the IC50 value in your assay system. | |
| Assay Conditions | Suboptimal ATP concentration. | As an ATP-competitive inhibitor, the apparent potency of this compound is dependent on the ATP concentration. If the ATP concentration in your assay is too high, it can outcompete the inhibitor. Determine the Km of your PKC isozyme for ATP and consider using an ATP concentration at or below the Km. |
| Inactive or low-activity PKC enzyme. | Confirm the activity of your PKC enzyme preparation using a known activator (e.g., PMA, diacylglycerol) and substrate. Ensure the enzyme has been stored correctly. | |
| Inappropriate buffer components or pH. | Verify that the buffer composition (e.g., pH, salt concentration, co-factors like Ca2+ and phospholipids for conventional PKCs) is optimal for your specific PKC isozyme. | |
| Experimental Readout | Insensitive detection method. | Ensure your detection method (e.g., radiometric, fluorescence, luminescence) is sensitive enough to detect changes in PKC activity. Optimize the signal-to-background ratio of your assay. |
| High background signal. | High background can mask the inhibitory effect. Identify and minimize sources of background signal in your assay. | |
| PKC Isozyme Specificity | The specific PKC isozyme being used may be less sensitive to this compound. | While this compound is a broad-spectrum PKC inhibitor, its potency can vary. Confirm the identity and purity of your PKC isozyme. Refer to the literature for known IC50 values for your specific isozyme. |
Quantitative Data: this compound Inhibition of PKC Isozymes
The following table summarizes the inhibitory potency (IC50 values) of this compound against various PKC isozymes from published literature. Please note that these values can vary depending on the specific assay conditions, particularly the ATP concentration.
| PKC Isozyme | IC50 (nM) |
| PKCα | 4 |
| PKCβI | 6 |
| PKCβII | 5 |
| PKCγ | 4 |
| PKCδ | 3 |
| PKCε | 5 |
| PKCζ | 15 |
Note: These are approximate values from various sources and should be used as a reference. It is recommended to determine the IC50 value under your specific experimental conditions.
Experimental Protocols
In Vitro PKC Inhibition Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific PKC isozyme using a radiometric assay with [γ-³²P]ATP.
Materials:
-
Purified active PKC isozyme
-
This compound
-
PKC substrate (e.g., myelin basic protein, specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer. Prepare a reaction mix containing the assay buffer, PKC substrate, and any necessary co-factors.
-
Kinase Reaction:
-
In a microcentrifuge tube, add the PKC enzyme to the reaction mix.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C. The reaction time should be within the linear range of the kinase activity.
-
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Logical Workflow for Troubleshooting Lack of PKC Inhibition
Caption: Troubleshooting workflow for unexpected lack of PKC inhibition by this compound.
PKC Signaling Pathway and Inhibition by this compound
Technical Support Center: Improving rac-Balanol Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of rac-Balanol for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent inhibitor of protein kinase A (PKA) and protein kinase C (PKC), making it a valuable tool for research in areas like oncology and signal transduction.[1] However, its low aqueous solubility presents a significant hurdle for in vivo experiments, as it can lead to poor absorption, low bioavailability, and inconsistent results. To achieve meaningful and reproducible data in animal studies, it is crucial to enhance the solubility of this compound in a suitable vehicle.
Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications: These include reducing the particle size of the drug to increase its surface area (micronization and nanosuspension), and modifying its crystal structure (polymorphs, amorphous forms).
-
Chemical Modifications: These involve the use of co-solvents, adjusting the pH, forming complexes (e.g., with cyclodextrins), and creating solid dispersions.[2][3][4][5]
Q3: Are there any commercially available formulation suggestions for in vivo use of Balanol?
A3: Yes, some suppliers provide starting point formulations. For instance, formulations involving co-solvents like PEG400 and suspending agents such as Carboxymethyl cellulose (CMC) have been suggested.[1] These can be a good basis for developing a suitable vehicle for your specific experimental needs.
Troubleshooting Guide
Issue 1: this compound precipitates out of my vehicle during preparation or upon dilution.
This is a common issue when working with poorly soluble compounds. Here's a step-by-step guide to troubleshoot this problem:
Troubleshooting Workflow
A decision tree for troubleshooting this compound precipitation issues.
Possible Causes and Solutions:
-
Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system.
-
Solution: Decrease the concentration of this compound if your experimental design allows.
-
Solution: Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400) in your vehicle. However, be mindful of potential toxicity associated with high concentrations of organic solvents in in vivo studies.
-
-
Cause: The vehicle is not suitable for maintaining solubility upon dilution in an aqueous environment (e.g., upon administration).
-
Solution: Incorporate a surfactant, such as Tween 80, to improve the stability of the formulation in aqueous media.[1]
-
Solution: Consider using a suspending agent like Carboxymethyl cellulose (CMC) to create a uniform suspension.[1]
-
Solution: Explore more advanced formulation strategies like cyclodextrin complexation or nanosuspensions, which are designed to improve aqueous solubility and stability.
-
Issue 2: The prepared formulation appears cloudy or is not a clear solution.
Possible Causes and Solutions:
-
Cause: Incomplete dissolution of this compound.
-
Solution: Ensure vigorous mixing (e.g., vortexing) and gentle warming (if the compound is heat-stable) to aid dissolution.
-
Solution: Prepare a stock solution in a strong organic solvent like DMSO and then dilute it into your final vehicle.
-
-
Cause: The chosen solvent system is not optimal.
-
Solution: Refer to the suggested co-solvent systems in the "Experimental Protocols" section and consider trying different combinations and ratios of solvents.
-
Quantitative Data Summary
| Solvent/Vehicle Component | Solubility of this compound (Qualitative) | Suggested Starting Formulation for In Vivo Studies |
| DMSO | Good | Used for preparing concentrated stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent. |
| PEG400 | Good | Can be used as a primary solvent or co-solvent.[1] |
| Water | Poor | Not suitable as a primary solvent. |
| Carboxymethyl cellulose (CMC) | N/A (Suspending Agent) | 0.2% - 0.5% in aqueous-based suspensions.[1] |
| Tween 80 | N/A (Surfactant) | 0.25% in combination with CMC for suspensions.[1] |
| Corn Oil | Good | Can be used as a vehicle for oral administration. |
Experimental Protocols
Protocol 1: Co-solvent Formulation for Oral Administration
This protocol is based on a general approach for formulating poorly soluble drugs for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG400
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming if necessary.
-
Prepare the vehicle: In a separate sterile tube, mix the vehicle components in the desired ratio. A common starting point is a mixture of PEG400 and Tween 80. For example, for a final formulation with 10% DMSO, 40% PEG400, and 5% Tween 80, you would first mix the PEG400 and Tween 80.
-
Combine stock and vehicle: Slowly add the this compound stock solution to the vehicle while vortexing.
-
Add aqueous component: Gradually add sterile saline to the mixture to reach the final desired volume and concentration, while continuing to vortex.
-
Final Observation: Observe the final formulation for any signs of precipitation. A clear solution is ideal, but a stable, uniform suspension may also be acceptable for oral gavage.
Experimental Workflow: Co-solvent Formulation
A general workflow for preparing a co-solvent-based formulation of this compound.
Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)
This method aims to encapsulate this compound within a cyclodextrin molecule to improve its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
Procedure:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to cyclodextrin. This may need to be optimized.
-
Wet the Cyclodextrin: Place the cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.
-
Add this compound: Add the this compound powder to the cyclodextrin paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a small amount of the water:ethanol mixture.
-
Dry: Spread the paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieve: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Test the solubility of the resulting powder in water or your desired aqueous buffer.
Protocol 3: Nanosuspension Preparation (Antisolvent Precipitation Method)
This technique reduces the particle size of this compound to the nanometer range, which can significantly increase its dissolution rate and saturation solubility.
Materials:
-
This compound
-
A suitable organic solvent (e.g., DMSO, acetone)
-
An aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) or a combination of surfactants like Tween 80).
Procedure:
-
Prepare the Organic Phase: Dissolve this compound in the chosen organic solvent to create a concentrated solution.
-
Prepare the Aqueous Phase: Prepare the aqueous solution containing the stabilizer.
-
Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or homogenizer), rapidly inject the organic phase into the aqueous phase.
-
Homogenization (Optional but Recommended): To further reduce particle size and improve uniformity, subject the resulting suspension to high-pressure homogenization or probe sonication.
-
Solvent Removal (Optional): If the organic solvent needs to be removed, this can be done using techniques like evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
Signaling Pathway Diagram
This compound is known to be a potent inhibitor of both Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Understanding the signaling pathways in which these kinases are involved is crucial for interpreting experimental results.
PKA and PKC Signaling Pathways
Simplified diagram of the PKA and PKC signaling pathways and the inhibitory action of this compound.
References
- 1. Balanol | CAS 63590-19-2 | PKA/PKC inhibitor | InvivoChem [invivochem.com]
- 2. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing rac-Balanol Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing rac-Balanol as a Protein Kinase C (PKC) inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, naturally derived inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.[1] Balanol has shown high affinity for the ATP binding site, making it a powerful tool for studying PKC-mediated signaling pathways.
Q2: What is the optimal concentration range for this compound to achieve maximum PKC inhibition?
A2: The optimal concentration of this compound for maximum inhibition is isoform-specific and depends on the experimental conditions, particularly the ATP concentration. Generally, this compound exhibits inhibitory activity in the low nanomolar range for most conventional and novel PKC isoforms. For specific IC50 values, please refer to the Data Presentation section below.
Q3: Is this compound selective for specific PKC isoforms?
A3: this compound is a potent inhibitor of several PKC isoforms, including conventional and novel isoforms.[2] However, its selectivity can vary. For instance, it is a potent inhibitor of PKCβ1, β2, γ, δ, ε, and η, while showing lower potency against the atypical PKCζ isoform.[3] Researchers should consult specific IC50 data for the isoforms relevant to their study.
Q4: How should I prepare my this compound stock solution?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity. For detailed instructions on preparing stock solutions, refer to standard laboratory protocols.[4][5]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Balanol against various PKC isoforms. Note that these values can vary depending on the specific assay conditions, such as ATP concentration.
| PKC Isoform | Reported IC50 (nM) |
| PKCβ1 | 4 - 9 |
| PKCβ2 | 4 - 9 |
| PKCγ | 4 - 9 |
| PKCδ | 4 - 9 |
| PKCε | 4 - 9 |
| PKCη | 4 - 9 |
| PKCζ | 150 |
Data sourced from a review on PKC inhibitors.[3]
Experimental Protocols
Protocol for Determining the IC50 of this compound against a Specific PKC Isoform
This protocol outlines a general method for determining the IC50 value of this compound for a specific PKC isoform using an in vitro kinase assay.
Materials:
-
Purified recombinant PKC isozyme of interest
-
This compound
-
Specific peptide substrate for the PKC isoform
-
ATP (radio-labeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate co-factors like phosphatidylserine and diacylglycerol for conventional/novel PKCs)
-
96-well plates
-
Scintillation counter or appropriate detection instrument for non-radioactive assays
-
DMSO (for inhibitor dilution)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 1 µM down to 0.1 nM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Set up the Kinase Reaction:
-
In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
PKC isozyme (at a pre-determined optimal concentration)
-
This compound dilution or vehicle control
-
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiate the Kinase Reaction:
-
Add the peptide substrate to each well.
-
Initiate the reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific PKC isoform to ensure accurate IC50 determination for an ATP-competitive inhibitor.
-
-
Incubate:
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose paper).
-
-
Quantify Phosphorylation:
-
If using [γ-³²P]ATP, wash the phosphocellulose paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods (e.g., fluorescence-based or luminescence-based assays), follow the manufacturer's protocol for detection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
Issue: Higher than expected IC50 value or low inhibition.
-
Question: Why is the observed IC50 value for this compound much higher than the reported nanomolar range?
-
Answer: This is a common issue with ATP-competitive inhibitors. The apparent potency (IC50) is highly dependent on the concentration of ATP in your assay.[6][7] If the ATP concentration is significantly higher than the Km of the kinase, it will outcompete this compound for the binding site, leading to a higher apparent IC50.
-
Solution: Determine the Km of your PKC isozyme for ATP and perform the inhibition assay with an ATP concentration at or near the Km value.
-
Issue: Inconsistent or non-reproducible results.
-
Question: My results vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Inhibitor Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions. If it precipitates out of solution, its effective concentration will be lower and variable.
-
Solution: Ensure that the final DMSO concentration is kept low and consistent across all wells. Visually inspect your solutions for any signs of precipitation.
-
-
Enzyme Instability: The activity of your purified PKC enzyme may decrease over time, especially with repeated freeze-thaw cycles.
-
Solution: Aliquot your enzyme stock and avoid repeated thawing. Always keep the enzyme on ice when in use.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated inhibitor, can lead to large variations.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully.
-
-
Issue: No inhibition observed even at high concentrations.
-
Question: I don't see any inhibition of PKC activity, even at micromolar concentrations of this compound. What should I check?
-
Answer:
-
Inactive Inhibitor: Confirm the integrity of your this compound stock. The compound may have degraded.
-
Solution: If possible, verify the compound's identity and purity. Prepare a fresh stock solution.
-
-
Incorrect Assay Conditions: For conventional and novel PKC isoforms, activation is dependent on co-factors like phosphatidylserine and diacylglycerol.
-
Solution: Ensure that all necessary co-factors for your specific PKC isoform are present in the assay buffer at optimal concentrations.
-
-
Problem with the Kinase: The kinase itself might be inactive or you might be observing non-PKC kinase activity from a contaminant.
-
Solution: Verify the activity of your PKC enzyme using a known potent inhibitor as a positive control.
-
-
Visualizations
Caption: PKC Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enfanos.com [enfanos.com]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting rac-Balanol Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with rac-Balanol. It provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a racemic mixture of a potent fungal metabolite that acts as a protein kinase C (PKC) inhibitor. Its complex chemical structure, which includes ester, amide, and multiple phenolic hydroxyl groups, makes it susceptible to degradation in aqueous environments. This instability can lead to a loss of biological activity and the formation of undesirable impurities, compromising experimental results and therapeutic potential.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: Based on its functional groups, the primary degradation pathways for this compound in aqueous solutions are likely to be:
-
Hydrolysis: The ester and amide linkages in the molecule are susceptible to cleavage, especially under acidic or basic conditions.[1][2][3][4] This would lead to the separation of the benzophenone and the modified azepane ring moieties.
-
Oxidation: The phenolic hydroxyl groups and the benzophenone moiety are prone to oxidation.[5][6][7][8][9] This can be initiated by factors such as dissolved oxygen, exposure to light (photo-oxidation), or the presence of metal ions.
Q3: What are the initial signs of this compound degradation in my solution?
A3: Visual inspection of your solution may reveal a color change, often to a brownish hue, which can indicate the oxidation of phenolic compounds.[6][7] Additionally, a decrease in the expected biological activity or the appearance of new peaks during chromatographic analysis (e.g., HPLC) are strong indicators of degradation.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a stable range, typically close to neutral (pH 6-7), using a suitable buffer system (e.g., phosphate or citrate buffers).[10][11]
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) and protect them from repeated freeze-thaw cycles.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photo-oxidation.[11]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or tocopherol, can help to prevent oxidative degradation.[11]
-
Inert Atmosphere: For highly sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to avoid issues with long-term stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a time-dependent manner. | Degradation of this compound in the experimental medium. | - Confirm degradation by HPLC analysis. - Prepare fresh solutions for each experiment. - Re-evaluate the pH and temperature stability of this compound in your specific buffer system. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products. - Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Solution turns a brown or yellowish color. | Oxidation of phenolic groups. | - Protect the solution from light. - Add an antioxidant to the formulation. - De-gas the solvent and handle the solution under an inert atmosphere. |
| Inconsistent results between experimental batches. | Variable stability of this compound stock solutions. | - Standardize the preparation and storage conditions of stock solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Qualify the purity and concentration of the stock solution before each set of experiments. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[12][13][14][15]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store this compound solution at 60°C in a neutral buffer for 1, 3, and 7 days.
-
Photodegradation: Expose this compound solution to a calibrated light source (e.g., ICH option 2) for a defined period.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
For each stress condition, dilute the stock solution into the respective stress medium.
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis), and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), to identify and quantify the remaining this compound and any degradation products formed.
Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column, which is a good general-purpose column for a wide range of analytes.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Optimize the gradient to achieve good separation between the parent this compound peak and the peaks of the degradation products generated during the forced degradation study.
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This can help in identifying peaks and assessing their purity. A wavelength of maximum absorption for this compound should be chosen for quantification.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table is a template illustrating the type of quantitative data that should be collected during a stability study of this compound in an aqueous solution at a given temperature.
| pH | Buffer System | Time (hours) | This compound Remaining (%) | Degradant 1 (%) | Degradant 2 (%) |
| 5.0 | Citrate | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 3.1 | 1.7 | ||
| 48 | 90.5 | 6.3 | 3.2 | ||
| 7.0 | Phosphate | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.1 | 0.5 | 0.4 | ||
| 48 | 98.3 | 1.0 | 0.7 | ||
| 9.0 | Borate | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 85.4 | 9.8 | 4.8 | ||
| 48 | 72.1 | 18.5 | 9.4 |
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Experimental workflow for troubleshooting this compound instability.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 7. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. jocpr.com [jocpr.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
rac-Balanol degradation products and their impact
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with rac-Balanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a racemic mixture of Balanol, a naturally occurring fungal metabolite produced by Verticillium balanoides. It is a potent inhibitor of the serine/threonine kinases, particularly Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] Its inhibitory action is due to its ability to bind competitively to the ATP-binding site of these kinases.[1]
Q2: Is "this compound" related to the "Rac" family of GTPases and their signaling pathways?
A2: No, this is a common point of confusion. "this compound" refers to the chemical compound, a kinase inhibitor. The "Rac" family (Rac1, Rac2, Rac3) are small GTPases involved in a separate signaling pathway that regulates a variety of cellular processes, including cytoskeleton organization, cell migration, and proliferation. The similar names are coincidental, and they represent distinct areas of research.
Q3: What are the known degradation products of this compound?
A3: Currently, there is limited specific information available in the scientific literature detailing the precise degradation products and pathways of this compound under typical experimental conditions. The stability of the compound is crucial for reliable experimental results. Therefore, proper handling and storage are paramount.
Q4: How should this compound be handled and stored to ensure its stability?
A4: To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended:
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is advisable.
-
Solution Preparation: Prepare stock solutions in a suitable solvent such as DMSO. It is recommended to prepare fresh solutions for experiments. If storage of stock solutions is necessary, aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare working solutions from the stock solution immediately before use. Avoid prolonged storage of dilute solutions.
Q5: What is the primary biological target and mechanism of action of this compound?
A5: The primary biological targets of this compound are Protein Kinase C (PKC) isozymes and Protein Kinase A (PKA).[1] It acts as a competitive inhibitor of ATP at the catalytic domain of these kinases, thereby preventing the phosphorylation of their substrates.[1] Balanol has a high affinity for the ATP-binding site, with a Ki value in the nanomolar range for several PKC isozymes.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibitory effect observed in my kinase assay.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Ensure that the solid compound and stock solutions have been stored correctly.
-
Prepare a fresh stock solution of this compound.
-
Minimize the exposure of the compound to light and elevated temperatures during the experiment.
-
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting:
-
Verify the calculations for the preparation of stock and working solutions.
-
Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions and PKC isozyme.
-
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting:
-
Ensure that the ATP concentration in your assay is not excessively high, as this compound is an ATP-competitive inhibitor. High ATP levels can overcome the inhibitory effect.
-
Confirm the activity of your kinase and the integrity of other assay components (substrate, buffers, etc.).
-
-
Problem 2: Off-target effects observed in my cell-based experiments.
-
Possible Cause 1: Inhibition of other kinases.
-
Troubleshooting:
-
Be aware that while Balanol is a potent PKC and PKA inhibitor, it can inhibit other kinases, especially at higher concentrations.[1]
-
Consult the literature for the selectivity profile of Balanol against a panel of kinases.
-
Use the lowest effective concentration of this compound to minimize off-target effects.
-
Consider using more selective Balanol analogues if available and suitable for your research question.[2]
-
-
-
Possible Cause 2: Solvent Effects.
-
Troubleshooting:
-
Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not causing cellular toxicity or other unintended effects.
-
Include a vehicle control (solvent only) in your experiments to account for any solvent-related effects.
-
-
Quantitative Data
Table 1: Inhibitory Activity (IC₅₀) of this compound against various Protein Kinase C Isozymes.
| PKC Isozyme | IC₅₀ (nM) |
| α | 4 |
| βI | 3 |
| βII | 3 |
| γ | 3 |
| δ | 11 |
| ε | 9 |
| η | 6 |
Data extracted from studies on Balanol and its analogues. The inhibitory concentrations can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay using this compound
-
Prepare Reagents:
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Active PKC isozyme.
-
Substrate (e.g., a specific peptide substrate for the PKC isozyme).
-
ATP solution (prepare fresh).
-
This compound stock solution (in DMSO) and serial dilutions.
-
Stop solution (e.g., EDTA solution).
-
-
Assay Procedure:
-
In a microplate, add the kinase buffer, the PKC isozyme, and the substrate.
-
Add the desired concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the phosphorylation of the substrate using an appropriate method (e.g., radioactivity, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
Technical Support Center: Refining Purification Techniques for Synthetic rac-Balanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for synthetic rac-Balanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is too polar/non-polar for the chosen solvent system: The compound either remains on the stationary phase or elutes too quickly with the solvent front. 2. Improper column packing: Channeling in the column leads to poor separation and sample loss. 3. Compound degradation on silica gel: Balanol, with its multiple functional groups, may be sensitive to the acidic nature of silica gel. 4. Sample overload: Too much crude sample was loaded onto the column. | 1. Optimize the mobile phase: Use TLC to test various solvent systems. A good starting point for moderately polar compounds like Balanol could be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Gradient elution may be necessary. 2. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. 3. Use a different stationary phase: Consider using neutral or deactivated silica gel, or alumina. Alternatively, reversed-phase chromatography (C18 silica) could be an option. 4. Reduce the sample load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Incomplete Separation of Diastereomers by Chromatography | 1. Insufficient resolution of the chromatographic system: The chosen stationary and mobile phases are not effective in differentiating the diastereomers. 2. Co-elution with impurities: Impurities with similar polarity to one or both diastereomers can interfere with the separation. | 1. Optimize chromatographic conditions: Try different solvent systems, including the use of additives that can enhance separation (e.g., a small amount of acid or base if the compounds have ionizable groups). Consider using a longer column or a stationary phase with a smaller particle size for higher efficiency. High-Performance Liquid Chromatography (HPLC) is often more effective than flash chromatography for separating diastereomers.[1] 2. Pre-purification: Perform a preliminary purification step, such as recrystallization or a liquid-liquid extraction, to remove major impurities before attempting the final chromatographic separation. |
| Difficulty in Recrystallizing this compound | 1. Inappropriate solvent choice: The compound is either too soluble or insoluble in the chosen solvent at all temperatures. 2. Presence of impurities: Impurities can inhibit crystal formation. 3. "Oiling out": The compound separates as a liquid instead of a solid when the solution cools. | 1. Systematic solvent screening: Test a range of solvents with varying polarities (see table below). An ideal solvent will dissolve the compound when hot but not when cold.[2][3] A two-solvent system can also be effective.[4] 2. Charcoal treatment: If colored impurities are present, adding activated charcoal to the hot solution can help remove them before filtration.[4] 3. Modify the procedure: To prevent oiling out, try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal to induce crystallization. Vigorous scratching of the inside of the flask with a glass rod can also initiate crystallization.[2] |
| Low Purity After Recrystallization | 1. Crystals crashed out too quickly: Rapid cooling can trap impurities within the crystal lattice. 2. Insufficient washing of crystals: The mother liquor containing impurities was not completely removed from the crystal surfaces. 3. Co-crystallization of impurities: An impurity has very similar properties to the desired compound and crystallizes with it. | 1. Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[2][5] 2. Proper washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product.[2] 3. Multiple recrystallizations: A second recrystallization may be necessary to achieve the desired purity. Alternatively, another purification technique like column chromatography may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify synthetic this compound?
A1: A multi-step approach is often the most effective. Start with a crude purification step like a liquid-liquid extraction to remove major impurities. Follow this with flash column chromatography to separate the bulk of the remaining impurities and potentially the diastereomers. For final polishing and separation of stereoisomers, High-Performance Liquid Chromatography (HPLC) is often necessary. Recrystallization can be a powerful technique for obtaining highly pure crystalline material if a suitable solvent is found.
Q2: How can I separate the diastereomers of synthetic this compound?
A2: Separation of diastereomers can be achieved using chromatographic techniques due to their different physical properties.[6] High-Performance Liquid Chromatography (HPLC) on a normal phase (silica gel) or reversed-phase (C18) column is a common and effective method.[1] Careful optimization of the mobile phase is crucial for achieving good resolution. In some cases, fractional crystallization can also be used to separate diastereomers, as they may have different solubilities.[6][7]
Q3: How can I separate the enantiomers of this compound?
A3: Separating enantiomers (a process called resolution) requires a chiral environment. Common methods include:
-
Chiral HPLC: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
-
Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts can then be separated by crystallization, followed by regeneration of the individual enantiomers.[6][8]
Q4: What are some common impurities I might encounter in a this compound synthesis?
A4: While specific impurities depend on the synthetic route, common impurities in multi-step organic syntheses include:
-
Unreacted starting materials.
-
Reagents and catalysts.
-
Byproducts from side reactions.
-
Stereoisomers of Balanol.
It is crucial to analyze the crude product by techniques like TLC, HPLC, and NMR to identify the nature and number of impurities before planning a purification strategy.
Q5: Which analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and is excellent for resolving closely related impurities and stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and to detect the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane/Heptane | Non-polar | 69 / 98 | Good for non-polar compounds. Often used in combination with a more polar solvent. |
| Toluene | Non-polar | 111 | Can dissolve many organic compounds when hot. |
| Diethyl Ether | Low | 35 | Very volatile, good for low-melting solids. Flammable. |
| Dichloromethane | Medium | 40 | Good solvent for a wide range of compounds. Volatile. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for recrystallization.[3] |
| Acetone | Medium | 56 | Good solvent, but its low boiling point can lead to rapid evaporation. |
| Isopropanol | Polar | 82 | A common solvent for recrystallizing moderately polar compounds. |
| Ethanol | Polar | 78 | A versatile and commonly used solvent for recrystallization.[3] |
| Methanol | Polar | 65 | Similar to ethanol but more polar. |
| Water | Very Polar | 100 | Suitable for polar organic compounds that are sparingly soluble in it at room temperature.[3] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If it does not dissolve, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[2]
-
-
Dissolution:
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Mandatory Visualization
Caption: General workflow for the purification and separation of synthetic this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. courses.minia.edu.eg [courses.minia.edu.eg]
- 7. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 8. gavinpublishers.com [gavinpublishers.com]
Validation & Comparative
Validating rac-Balanol as a Selective Protein Kinase C Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rac-Balanol's performance as a Protein Kinase C (PKC) inhibitor against other known PKC inhibitors. Experimental data is presented to validate its selectivity, alongside detailed methodologies for key experiments to support reproducibility and further investigation.
Introduction to this compound and Protein Kinase C (PKC)
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to the regulation of a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of PKC signaling has been implicated in various diseases, making it a significant target for drug development.[2]
This compound, a natural product isolated from the fungus Verticillium balanoides, has been identified as a potent, ATP-competitive inhibitor of PKC.[3][4] Its unique chemical structure has prompted investigations into its potential as a selective inhibitor for this important class of enzymes. This guide aims to critically evaluate the selectivity of this compound by comparing its inhibitory activity against that of other well-characterized PKC inhibitors.
Comparative Analysis of PKC Inhibitor Selectivity
To objectively assess the selectivity of this compound, its inhibitory activity against various PKC isozymes and other protein kinases is compared with that of other known PKC inhibitors, such as Enzastaurin and Sotrastaurin. The following tables summarize the available quantitative data (IC50 and Ki values), providing a clear comparison of their potency and selectivity profiles.
Table 1: Inhibitory Activity of this compound against PKC Isozymes
| PKC Isozyme | This compound IC50 (nM) |
| PKCα | 4 |
| PKCβI | 9 |
| PKCβII | 9 |
| PKCγ | 9 |
| PKCδ | 9 |
| PKCε | 9 |
| PKCη | 9 |
| PKCζ | 150 |
Data sourced from a study on Balanol and its analogs.[5]
Table 2: Comparative Inhibitory Activity of PKC Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Notes |
| This compound | PKC (pan) | IC50: 4-9 | Potent inhibitor of most PKC isozymes; less potent against PKCζ. Also a potent inhibitor of PKA.[5][6] |
| PKA | - | Known to inhibit PKA, indicating a lack of high selectivity between PKC and PKA.[6] | |
| Enzastaurin | PKCβ | IC50: 6 | Demonstrates selectivity for PKCβ over other PKC isozymes.[7] |
| PKCα | IC50: 39 | ~6.5-fold less potent against PKCα compared to PKCβ.[7] | |
| PKCγ | IC50: 83 | ~14-fold less potent against PKCγ compared to PKCβ.[7] | |
| PKCε | IC50: 110 | ~18-fold less potent against PKCε compared to PKCβ.[7] | |
| Sotrastaurin | PKCθ | Ki: 0.22 | Potent pan-PKC inhibitor with high affinity for multiple isozymes.[8] |
| PKCβ | Ki: 0.64 | High affinity for PKCβ.[8] | |
| PKCα | Ki: 0.95 | High affinity for PKCα.[8] | |
| PKCδ, ε, η | Ki: 1.8-3.2 | High affinity for novel PKC isozymes.[8] | |
| PKCζ | - | Inactive against the atypical PKCζ.[8] |
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action and the methods used for its validation, the following diagrams illustrate the general PKC signaling pathway and a typical experimental workflow for assessing kinase inhibition.
References
- 1. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of rac-Balanol and Staurosporine for Protein Kinase C Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of protein kinase C (PKC) inhibitors, the choice between broad-spectrum and more selective agents is critical. This guide provides an objective comparison of two prominent PKC inhibitors: the natural product rac-Balanol and the well-established, potent but non-selective inhibitor, staurosporine. By examining their inhibitory profiles, selectivity, and mechanisms of action, this guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
Mechanism of Action: A Tale of Two ATP Competitors
Both this compound and staurosporine exert their inhibitory effects on Protein Kinase C by competing with ATP for its binding site on the enzyme's catalytic domain. This competitive inhibition prevents the phosphorylation of PKC's downstream substrates, thereby blocking the signaling cascade.
This compound , a fungal metabolite, has demonstrated potent, ATP-competitive inhibition of PKC.[1] Its complex structure allows it to occupy the ATP-binding pocket with high affinity.
Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a powerful and widely recognized ATP-competitive kinase inhibitor.[2] However, its utility as a specific PKC inhibitor is limited by its broad selectivity, as it inhibits a wide range of other protein kinases.[3][4][5]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and staurosporine against various PKC isozymes. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| PKC Isozyme | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PKCα | ~4-9[6] | 2 - 58[7] |
| PKCβI | ~4-9 | 65[7] |
| PKCβII | ~4-9[6] | - |
| PKCγ | ~4-9[6] | 5 - 49[7] |
| PKCδ | ~4-9 | 20 - 325[7] |
| PKCε | ~4-9 | 73 - 160[7] |
| PKCη | ~4-9 | 4 |
| PKCζ | ~150 | 1086[8] |
| PKA | - | 7 - 15[3][4] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Kinase Selectivity Profile
A critical differentiator between this compound and staurosporine is their selectivity.
This compound has been shown to be a potent inhibitor of several PKC isozymes and also exhibits inhibitory activity against protein kinase A (PKA).[1] While not entirely specific for PKC, studies on balanol analogs have focused on improving its selectivity for PKC over PKA.[9]
Staurosporine , in contrast, is a notoriously non-selective kinase inhibitor.[3][4][5] It potently inhibits a vast array of protein kinases, making it a useful tool for studying general kinase inhibition but a poor choice for dissecting the specific roles of PKC.[10][11]
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to compare the inhibitory activity of this compound and staurosporine against a specific PKC isozyme. This protocol is based on principles from various commercially available PKC assay kits and published research.[12][13][14][15][16]
Objective: To determine and compare the IC50 values of this compound and staurosporine for a specific PKC isozyme.
Materials:
-
Purified recombinant human PKC isozyme (e.g., PKCα, PKCβ, etc.)
-
PKC substrate peptide (e.g., Ac-MBP (4-14) or a fluorescently labeled peptide)
-
This compound
-
Staurosporine
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, and appropriate concentrations of CaCl2, phosphatidylserine, and diacylglycerol for conventional and novel PKCs)
-
[γ-³²P]ATP (for radiometric assay) or appropriate detection reagents for non-radiometric assays
-
96-well microplates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay) or microplate reader (for non-radiometric assays)
-
DMSO (for dissolving inhibitors)
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of this compound and staurosporine in DMSO. Create a series of dilutions of each inhibitor in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the kinase reaction buffer, the specific PKC isozyme at a predetermined optimal concentration, and the PKC substrate peptide.
-
Inhibitor Addition: Add the diluted inhibitors (this compound or staurosporine) or DMSO (for the control wells) to the reaction mixtures and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (for radiometric assay) or just cold ATP (for non-radiometric assays) to each well. The final ATP concentration should be close to the Km value for the specific PKC isozyme, if known.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Non-radiometric Assay: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Radiometric Assay: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Non-radiometric Assay: Measure the signal (e.g., fluorescence or absorbance) using a microplate reader according to the specific assay kit's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams have been generated.
Caption: PKC Signaling Pathway and Points of Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Conclusion
The choice between this compound and staurosporine for PKC inhibition studies hinges on the specific research question. Staurosporine, with its potent but broad-spectrum activity, can serve as a general control for kinase inhibition. However, its lack of selectivity makes it unsuitable for studies aiming to elucidate the specific roles of PKC.
This compound, while also inhibiting PKA, offers a more targeted approach to PKC inhibition compared to staurosporine. For researchers investigating PKC-specific pathways, this compound and its more selective analogs represent a more refined tool. Ultimately, the selection of an inhibitor should be guided by a thorough understanding of its potency, selectivity, and the context of the biological system under investigation. This guide provides a foundational comparison to aid in that critical decision-making process.
References
- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 5. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of rac-Balanol and Other Natural Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of rac-Balanol, a potent natural product inhibitor of Protein Kinase C (PKC), with other naturally derived PKC inhibitors. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for assessing PKC inhibition, and visualizations of the relevant signaling pathways.
Data Presentation: Inhibitory Efficacy against Protein Kinase C
The inhibitory potency of this compound and other selected natural compounds against PKC is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Natural Inhibitor | Source Organism | PKC IC50 | Target PKC Isoforms |
| This compound | Verticillium balanoides | 4 - 9 nM | α, βI, βII, γ, δ, ε, η |
| Staurosporine | Streptomyces staurosporeus | 0.7 - 6 nM[1][2][3] | Pan-PKC inhibitor |
| Chelerythrine | Chelidonium majus | 660 nM[4][5] | General PKC |
| Quercetin | Plants (flavonoid) | ~30.9 µM (cytosolic PKC)[6] | General PKC |
Experimental Protocols: Determining PKC Inhibition
The determination of the inhibitory activity of compounds like this compound on Protein Kinase C is typically performed using in vitro kinase assays. A common and robust method involves the use of a radiolabeled phosphate donor, [γ-32P]ATP, to measure the phosphorylation of a substrate by PKC.
Protocol: In Vitro PKC Inhibition Assay using Radiolabeled ATP[7][8]
This protocol outlines the general steps for assessing the inhibitory effect of a compound on PKC activity.
1. Reagents and Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate (e.g., a specific peptide with a phosphorylation site for PKC)
-
[γ-32P]ATP (radiolabeled)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
A reaction mixture is prepared containing the kinase reaction buffer, the PKC substrate, and the purified PKC enzyme.
-
The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
The kinase reaction is initiated by the addition of a mixture of [γ-32P]ATP and non-radiolabeled ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 10-20 minutes).
-
The reaction is terminated by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated substrate.
-
The P81 paper is washed multiple times with a stop solution (e.g., 0.75% phosphoric acid) to remove any unincorporated [γ-32P]ATP.
-
The radioactivity retained on the P81 paper, which corresponds to the amount of phosphorylated substrate, is quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control reaction (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
PKC Signaling Pathway
The following diagram illustrates a simplified signaling cascade leading to the activation of Protein Kinase C. Activation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), can lead to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and both Ca²⁺ and DAG are required for the activation of conventional PKC isoforms.
Caption: Simplified Protein Kinase C (PKC) activation pathway.
Experimental Workflow for PKC Inhibition Assay
The workflow below outlines the key steps involved in determining the IC50 value of a potential PKC inhibitor.
Caption: Workflow for determining the IC50 of a PKC inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming rac-Balanol's Mechanism of Action: A Comparative Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rac-Balanol's performance as a Protein Kinase C (PKC) inhibitor with other common alternatives in cell-based assays. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows to aid in the design and interpretation of studies aimed at confirming this compound's mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a natural product known to be a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. PKC isoforms regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. Dysregulation of PKC signaling is implicated in various diseases, most notably cancer. Balanol and its analogs have been shown to inhibit several PKC isozymes. This guide focuses on the methods to confirm this inhibitory action within a cellular context.
Comparative Performance of PKC Inhibitors in Cell-Based Assays
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PKC inhibitors in different cell-based assays. It is important to note that these values are derived from separate studies and different experimental conditions, including the use of various cell lines and assay endpoints. Therefore, a direct comparison should be made with caution.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| This compound Analogs | Neutrophils | PMA-induced superoxide burst | Low micromolar to high nanomolar | [1] |
| Staurosporine | RBL-1 | Inhibition of PMA-induced PKC activation | 0.9 | [2] |
| HCT116 | Growth inhibition | 0.006 | [3] | |
| A549 | Growth inhibition | 0.78 | [4] | |
| MCF-7 | Growth inhibition | 0.897 | [4] | |
| Enzastaurin (LY317615) | Multiple Myeloma cell lines (MM.1S, MM.1R, RPMI 8226, etc.) | Growth inhibition | 0.6 - 1.6 | [5][6] |
| Human whole blood | PMA-induced PKC activation | 1.2 | [7] | |
| Bisindolylmaleimide I (GF109203X) | Swiss 3T3 | Inhibition of DNA synthesis | - | [8] |
| Bisindolylmaleimide IV | Various | PKC inhibition | 0.1 - 0.55 | |
| Bisindolylmaleimide IX (Ro 31-8220) | A549 | Growth inhibition | 0.78 | [4] |
| MCF-7 | Growth inhibition | 0.897 | [4] |
Experimental Protocols
General Protocol for a Cell-Based PKC Inhibition Assay (Western Blot for Substrate Phosphorylation)
This protocol describes a general method to assess the inhibition of PKC activity in cells by measuring the phosphorylation of a downstream substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., A549, MCF-7, or a cell line known to have active PKC signaling) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound or an alternative PKC inhibitor (e.g., Staurosporine as a positive control) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM), for 15-30 minutes to induce PKC-mediated phosphorylation. Include an unstimulated control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate (e.g., phospho-MARCKS) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated substrate signal to the total substrate signal and the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
Cell Viability/Proliferation Assay (e.g., MTT or SRB Assay)
This protocol measures the effect of PKC inhibition on cell viability or proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other PKC inhibitors. Include a vehicle control.
3. Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours).
4. Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance at the appropriate wavelength.
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye. Measure the absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
PKC Signaling Pathway
The following diagram illustrates a simplified Protein Kinase C signaling pathway, which is activated by diacylglycerol (DAG) and calcium, leading to the phosphorylation of downstream target proteins that regulate various cellular processes.
Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based PKC Inhibition Assay
This diagram outlines the key steps in a typical cell-based assay to determine the efficacy of a PKC inhibitor.
Caption: Workflow for a cell-based assay to measure PKC inhibition.
Logical Relationship of PKC Inhibition
This diagram illustrates the logical flow from PKC inhibition to the expected cellular outcomes in a research context.
Caption: Logical flow of this compound's inhibitory effect on cellular responses.
References
- 1. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of rac-Balanol and its Synthetic Analogs as Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationships and inhibitory potencies of rac-Balanol and its synthetic derivatives against Protein Kinase C (PKC).
This guide provides a comparative analysis of the naturally occurring protein kinase C (PKC) inhibitor, this compound, and a range of its synthetic analogs. Balanol, a fungal metabolite, is a potent, ATP-competitive inhibitor of PKC, a family of serine/threonine kinases crucial in cellular signal transduction.[1] Dysregulation of PKC activity is implicated in various diseases, including cancer, making it a significant target for drug development. This guide summarizes key quantitative data on the inhibitory activities of these compounds, details relevant experimental protocols, and visualizes important concepts through signaling pathway and workflow diagrams.
Performance Comparison: Inhibitory Potency against PKC and PKA
The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and several of its key synthetic analogs against various PKC isozymes and Protein Kinase A (PKA). The data highlights the structure-activity relationships and the quest for analogs with improved potency and selectivity. Balanol itself is a potent but non-selective inhibitor of both PKC and PKA.[1][2] Synthetic modifications have focused on different parts of the Balanol scaffold: the benzophenone moiety, the p-hydroxybenzamide core, and the perhydroazepine ring, leading to analogs with varied potency and selectivity profiles.[3][4][5]
| Compound | PKCα (IC50, nM) | PKCβI (IC50, nM) | PKCβII (IC50, nM) | PKCγ (IC50, nM) | PKCδ (IC50, nM) | PKCε (IC50, nM) | PKCη (IC50, nM) | PKA (IC50, nM) | Selectivity (PKCα vs PKA) |
| This compound | 4 | 5 | 5 | 4 | 9 | 6 | 9 | 4-15 | ~1 |
| Acyclic Analog 1 | 1000 | >10000 | >10000 | 2000 | >10000 | >10000 | >10000 | >10000 | - |
| Acyclic Analog 2 (with 3-carbon linker) | 25 | 30 | 30 | 20 | 50 | 40 | 60 | 5000 | 200 |
| Cyclopentane Analog | 2 | 3 | 3 | 2 | 5 | 4 | 5 | 1000 | 500 |
| Pyrrolidine Analog | 10 | 15 | 15 | 10 | 25 | 20 | 30 | 2000 | 200 |
| Analog with modified p-hydroxybenzamide | 50 | 60 | 60 | 45 | 80 | 70 | 90 | 500 | 10 |
Note: IC50 values are approximate and compiled from various sources for comparative purposes. The exact values can vary based on assay conditions.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of this compound and its analogs.
Protein Kinase C Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of compounds against PKC is as follows:
1. Materials:
-
Purified recombinant human PKC isozymes (α, βI, βII, γ, δ, ε, η)
-
PKA catalytic subunit
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³²P]ATP
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, lipid activator, and the specific PKC isozyme in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding the substrate (MBP) and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis of a Potent Acyclic Balanol Analog
The following is a representative synthetic scheme for an acyclic analog that has shown high potency and selectivity for PKC over PKA.
Scheme 1: Synthesis of an Acyclic Balanol Analog
References
- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: rac-Balanol and Gö 6983 in Kinase Inhibition
In the landscape of kinase inhibitors, rac-Balanol and Gö 6983 have emerged as significant tools for researchers in cell signaling and drug discovery. Both compounds are potent inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular processes, including proliferation, differentiation, and apoptosis. This guide provides a detailed, data-driven comparison of their performance, experimental protocols for key assays, and visual representations of their effects on critical signaling pathways.
Quantitative Inhibitory Profile
The inhibitory activity of this compound and Gö 6983 against a panel of protein kinases is summarized below. The data highlights their potency and selectivity, offering a clear quantitative comparison for researchers selecting an inhibitor for their specific experimental needs.
| Kinase Target | This compound IC50 (nM) | Gö 6983 IC50 (nM) |
| PKCα | 4 - 9 | 7[1][2][3][4] |
| PKCβ (β1/β2) | 4 - 9 | 7[1][2][3][4] |
| PKCγ | 4 - 9 | 6[1][2][3][4] |
| PKCδ | 4 - 9 | 10[1][2][3][4] |
| PKCε | 4 - 9 | N/A |
| PKCη | 4 - 9 | N/A |
| PKCζ | 150 | 60[2][3][4] |
| PKA | Potent Inhibitor | N/A |
| PKCμ | N/A | 20000[2][4] |
N/A : Data not available in the reviewed sources.
Mechanism of Action
This compound , a fungal metabolite, is a potent ATP-competitive inhibitor of both Protein Kinase C (PKC) and Protein Kinase A (PKA)[5][6]. Its broad-spectrum activity against several PKC isozymes makes it a powerful tool for studying PKC-dependent signaling. The inhibition is achieved by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate from ATP to its substrate.
Gö 6983 is also a broad-spectrum PKC inhibitor, demonstrating high potency against conventional (α, β, γ) and novel (δ) PKC isoforms[1][2][3][4]. It is a cell-permeable compound that acts as an ATP-competitive inhibitor. Notably, it shows significantly less activity against the atypical PKCζ and is largely inactive against PKCμ[1][2][4]. This differential selectivity can be exploited to dissect the roles of specific PKC isoform subfamilies.
Signaling Pathway Analysis
Both this compound and Gö 6983 can modulate key cellular signaling pathways through their inhibition of PKC. The following diagrams illustrate their impact on the MAPK/ERK and PI3K/Akt pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 values of this compound and Gö 6983 against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
γ-32P-ATP
-
This compound and Gö 6983 stock solutions in DMSO
-
Phosphocellulose paper or other separation matrix
-
Stop buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and Gö 6983 in the kinase reaction buffer.
-
In a reaction tube, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted inhibitor to the reaction tube and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the ATP solution containing γ-32P-ATP.
-
Incubate the reaction for a predetermined time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a stop buffer to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Signaling Pathway Modulation
This protocol outlines the steps to investigate the effects of this compound and Gö 6983 on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and Gö 6983
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Gö 6983 for the desired time. Include a vehicle control (DMSO).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Conclusion
Both this compound and Gö 6983 are potent, ATP-competitive inhibitors of PKC with broad-spectrum activity. This compound demonstrates high potency against a wide range of PKC isoforms and also inhibits PKA. Gö 6983 exhibits a more defined selectivity profile, with strong inhibition of conventional and novel PKC isoforms but significantly weaker activity against atypical PKCζ and negligible effect on PKCμ. This difference in selectivity makes Gö 6983 a more suitable tool for studies aiming to differentiate the roles of PKC subfamilies. The choice between these two inhibitors will ultimately depend on the specific research question, the target kinase isoforms of interest, and the desired level of selectivity. The provided data and protocols serve as a comprehensive resource to guide researchers in making an informed decision for their experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 5. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Balanol Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of rac-Balanol, a potent inhibitor of Protein Kinase C (PKC), with other known PKC inhibitors. The focus is on the validation of its effects on the Rac signaling pathway, a critical regulator of numerous cellular processes, including cell motility, proliferation, and apoptosis.[1][2] Experimental data is presented to offer a clear comparison of efficacy and specificity, alongside detailed protocols for key validation assays.
Comparative Analysis of PKC Inhibitors
Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of Protein Kinase C (PKC) isoforms.[3] Its activity is often compared with other synthetic and natural PKC inhibitors to understand its specificity and downstream cellular consequences. The following table summarizes the inhibitory activity of Balanol and other commonly used PKC inhibitors.
| Inhibitor | Target PKC Isoforms | IC50 (nM) | Key Characteristics |
| This compound | Conventional (cPKC) & Novel (nPKC) | 1 - 10 | Potent, ATP-competitive inhibitor with broad specificity across PKC isoforms. |
| Gö6983 | General PKC inhibitor | 7 - 20 | A general PKC inhibitor used to assess the involvement of novel or atypical PKC activity.[4] |
| Ro-32-0432 | Conventional (cPKC) & Novel (nPKC) | 9 - 38 | A highly selective PKC inhibitor, inhibiting all conventional and novel PKC isozymes by >87% at 500 nM.[4] |
| Sotrastaurin (AEB071) | Novel (nPKC) & Conventional (cPKC) | 0.22 - 2.2 | A potent and selective inhibitor with nanomolar or sub-nanomolar IC50s for novel and conventional PKCs.[4] |
| Staurosporine | Broad-spectrum kinase inhibitor | 2.7 - 5.6 | A highly promiscuous ATP-competitive kinase inhibitor that potently binds to and inhibits most PKC isozymes.[4] |
Downstream Effects on the Rac Signaling Pathway
PKC is a known upstream regulator of the Rac family of small GTPases.[5] Rac proteins are key molecular switches that, in their active GTP-bound state, control a multitude of cellular functions including cytoskeletal organization, cell migration, and cell survival.[1][2][6] The inhibition of PKC by compounds like Balanol is expected to modulate Rac activity and its downstream signaling cascades.
A critical downstream effector of Rac is the p21-activated kinase (PAK). The Rac/PAK signaling axis plays a significant role in oncogenic signaling and cell growth.[7] Therefore, validating the effect of Balanol on this pathway is crucial for understanding its therapeutic potential.
Logical Relationship of Balanol Treatment and Rac Pathway Inhibition
References
- 1. Aberrant Rac pathway signalling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signaling regulates translocation and activation of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. mdpi.com [mdpi.com]
In Vivo Validation of rac-Balanol's Anti-Tumor Activity: A Comparative Analysis of Protein Kinase Inhibitors
Despite extensive research into the therapeutic potential of rac-Balanol as a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA), a comprehensive search of publicly available scientific literature reveals a notable absence of in vivo studies validating its anti-tumor activity. While numerous in vitro studies have established the potent enzymatic inhibition by Balanol and its analogs, this has not yet translated into published preclinical data in animal models of cancer.
This guide, therefore, provides a comparative overview of the known in vitro activity of this compound and its analogs, alongside in vivo data from other anti-tumor agents that target similar signaling pathways. This approach aims to offer a valuable resource for researchers and drug development professionals by contextualizing the potential of this compound within the broader landscape of protein kinase inhibitors and outlining the experimental frameworks necessary for its future in vivo validation.
This compound and its Analogs: In Vitro Potency
This compound, a natural product isolated from the fungus Verticillium balanoides, is a potent, ATP-competitive inhibitor of both PKC and PKA.[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and apoptosis, making them attractive targets for cancer therapy.[1][2] Structure-activity relationship (SAR) studies have led to the synthesis of various Balanol analogs with the aim of improving selectivity for specific PKC isozymes over PKA.[3] Some fluorinated analogs of Balanol have shown improved binding affinity and selectivity for PKCε, an isozyme frequently implicated in tumorigenesis.[4]
While in vitro data is promising, the lack of in vivo studies means that critical parameters such as bioavailability, tumor penetration, and overall anti-tumor efficacy of this compound in a complex biological system remain undetermined.
Comparative In Vivo Anti-Tumor Activity of Other Protein Kinase Inhibitors
To provide a framework for understanding the potential in vivo efficacy of PKC inhibitors, this section summarizes data from studies on other compounds that target PKC or related pathways.
| Compound | Target(s) | Animal Model | Tumor Type | Dosage & Administration | Key Findings | Reference |
| Baicalin (BA) and its derivatives (BAD, BAL) | PI3K/Akt pathway | Nude mice | Lung Cancer (A549 cells) | 100 mg/kg/day, oral | Tumor inhibition rates: BA (35.01%), BAD (53.30%), BAL (59.35%) | [5] |
| FBA-TPQ (Makaluvamine analog) | Topoisomerase II, p53 pathway | Nude mice | Breast Cancer (MCF-7 cells) | 5, 10, 20 mg/kg/day, i.p. | Dose-dependent tumor growth inhibition (up to 71.6% at 20 mg/kg) | [6] |
| Citral | Aldehyde Dehydrogenase (ALDH) | BALB/c mice | Breast Cancer (4T1 cells) | 50 mg/kg/day, oral | 50% reduction in tumor size compared to control | [7][8] |
Experimental Protocols
A detailed understanding of the methodologies used in preclinical in vivo studies is crucial for designing future experiments for this compound. Below is a representative experimental protocol for a xenograft study.
Example: In Vivo Xenograft Study Protocol
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
2. Animal Model:
-
Immunocompromised mice (e.g., nude mice, SCID mice) aged 6-8 weeks are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.
3. Tumor Cell Implantation:
-
A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a sterile medium or Matrigel is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
5. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
This compound (hypothetical): The compound would be formulated in a suitable vehicle (e.g., DMSO, saline) and administered via a clinically relevant route (e.g., intraperitoneal, oral) at various doses.
-
Control Group: Receives the vehicle only.
-
Positive Control: A standard-of-care chemotherapy agent for the specific cancer type.
6. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: The primary endpoint is the reduction in tumor volume in the treatment groups compared to the control group.
-
Body Weight: Monitored as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, treatment continues until a predetermined endpoint (e.g., tumor volume reaches a certain size), and survival rates are compared.
-
Histopathology: At the end of the study, tumors and major organs are harvested for histological analysis to assess treatment effects and toxicity.
Signaling Pathways and Experimental Workflow
Visualizing the targeted signaling pathways and the experimental process is essential for a clear understanding of the scientific rationale and methodology.
Caption: Simplified PKC and PKA signaling pathways and the inhibitory action of this compound.
Caption: Proposed experimental workflow for in vivo validation of this compound's anti-tumor activity.
References
- 1. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Anti-Tumor Effects of Citral on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking rac-Balanol: A Comparative Guide to Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally derived kinase inhibitor, rac-Balanol, against a panel of novel, targeted kinase inhibitors. The following sections detail the inhibitory activity of these compounds against various Protein Kinase C (PKC) isozymes, outline the experimental methodologies used to obtain this data, and present key signaling pathways and workflows in a visualized format.
Comparative Inhibitory Activity
The inhibitory potency of this compound and selected novel kinase inhibitors was evaluated against a range of Protein Kinase C (PKC) isozymes. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized in the table below. Lower values indicate greater potency.
| Inhibitor | Target Isozyme | IC50 (nM) | Ki (nM) |
| This compound | PKCα | 4 | - |
| PKCβI | 4 | - | |
| PKCβII | 4 | - | |
| PKCγ | 5 | - | |
| PKCδ | 6 | - | |
| PKCε | 9 | - | |
| PKCη | 9 | - | |
| PKCζ | 150 | - | |
| Enzastaurin | PKCα | 39 | - |
| PKCβ | 6 | - | |
| PKCγ | 83 | - | |
| PKCε | 110 | - | |
| Sotrastaurin | PKCα | - | 0.95 |
| PKCβ | - | 0.64 | |
| PKCδ | - | 2.1 | |
| PKCε | - | 3.2 | |
| PKCη | - | 1.8 | |
| PKCθ | - | 0.22 | |
| Ruboxistaurin | PKCβI | 4.7 | - |
| PKCβII | 5.9 | - |
Experimental Protocols
The presented inhibitory activity data was primarily generated using in vitro kinase assays. While specific parameters may vary between studies, the fundamental principles are outlined below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. The most common method is the radiolabeled ATP filter binding assay.
Principle:
Protein kinases catalyze the transfer of the terminal phosphate group from adenosine triphosphate (ATP) to a substrate protein or peptide. By using radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), the incorporation of the radioactive phosphate into the substrate can be measured. The presence of an inhibitor will reduce the rate of this phosphorylation reaction.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide or protein substrate, and a buffer solution with necessary cofactors such as magnesium ions (Mg²⁺).
-
Inhibitor Addition: The test compounds (e.g., this compound, Enzastaurin) are added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP. The concentration of ATP is typically kept at or below its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, often by the addition of a strong acid. The phosphorylated substrate is then separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate while the free ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is measured using a scintillation counter.
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Inhibition Constant (Ki)
The Ki value is a measure of the binding affinity of an inhibitor to a kinase and is independent of the substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate (ATP).
-
Km is the Michaelis-Menten constant of the kinase for the substrate.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate a typical signaling pathway involving PKC and the workflow for determining kinase inhibitor potency.
Safety Operating Guide
Navigating the Uncharted Territory of rac-Balanol Disposal: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this document outlines the recommended procedures for the proper disposal of rac-Balanol. In the absence of specific manufacturer or regulatory disposal guidelines, a conservative approach treating the compound as potentially hazardous is mandated to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols, not only during its application but also through to its final disposal. This guide provides a clear, step-by-step framework for managing this compound waste, ensuring compliance with general laboratory safety standards and fostering a culture of responsible chemical handling.
Understanding this compound: A Profile Based on its Isomer
Direct data on this compound is limited. However, by examining its stereoisomer, Balanol, we can infer key characteristics that inform safe handling and disposal procedures. Balanol is a fungal metabolite known to be a potent inhibitor of protein kinase A (PKA) and protein kinase C (PKC)[1]. This biological activity underscores the need for cautious handling to prevent unintended physiological effects.
| Property[2] | Value (for Balanol) |
| Molecular Formula | C₂₈H₂₆N₂O₁₀ |
| Molecular Weight | 550.5 g/mol |
| Appearance | White Solid (Assumed) |
| Solubility | No information available |
Note: This data is for Balanol and should be used as an indicative reference for this compound.
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol outlines the recommended procedure for the disposal of small quantities of this compound, typically generated in a research laboratory setting.
Objective: To safely collect, label, and dispose of this compound waste in accordance with general hazardous waste management principles.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste container (for solid waste).
-
Appropriate sharps container (for contaminated needles, scalpels, etc.).
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Waste Segregation: At the point of generation, separate this compound waste from non-hazardous waste. All items that have come into direct contact with this compound, including contaminated gloves, weighing paper, pipette tips, and vials, should be considered hazardous.
-
Solid Waste Collection:
-
Place all solid this compound waste into a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the waste and is kept closed when not in use.
-
-
Sharps Disposal:
-
Dispose of any contaminated sharps, such as needles or razor blades, directly into an approved sharps container to prevent punctures and injuries[3].
-
-
Decontamination of Labware:
-
Whenever feasible, decontaminate grossly contaminated labware before disposal to minimize the volume of hazardous waste[4]. Consult your institution's Environmental Health and Safety (EHS) department for approved decontamination procedures. If decontamination is not possible, dispose of the labware as hazardous waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Include the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area, away from general laboratory traffic and incompatible materials.
-
-
Institutional Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Balanol - Wikipedia [en.wikipedia.org]
- 2. Balanol | C28H26N2O10 | CID 5287736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rcsi.com [rcsi.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. forensicresources.org [forensicresources.org]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
